Product packaging for HOOCCH2O-PEG5-CH2COOtBu(Cat. No.:)

HOOCCH2O-PEG5-CH2COOtBu

Cat. No.: B15385492
M. Wt: 410.5 g/mol
InChI Key: FYPVROAUTUSSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HOOCCH2O-PEG5-CH2COOtBu is a high-purity, bifunctional poly(ethylene glycol) (PEG) linker that is highly valuable in pharmaceutical research and bioconjugation. This compound contains two distinct reactive sites: a carboxylic acid (COOH) on one end and a tert-butyl (tBu) protected carboxyl group on the other. The PEG spacer, consisting of five ethylene oxide units, significantly enhances the aqueous solubility of conjugated molecules and improves their pharmacokinetic profiles . The primary research application of this compound is in the construction of complex molecules like PROTACs (Proteolysis-Targeting Chimeras) and antibody-drug conjugates (ADCs). Its bifunctional nature allows researchers to create a linker between two different entities, such as a target protein ligand and an E3 ubiquitin ligase recruiter. The free carboxylic acid can be directly activated for amide bond formation with amine-containing molecules. In parallel, the stable t-butyl ester protecting group on the opposite terminus can be cleanly removed under acidic conditions to reveal a second carboxylic acid, enabling sequential conjugation strategies without cross-reactivity . This controlled, stepwise coupling is critical for developing advanced therapeutic modalities. This product is offered with a purity of ≥95% and should be stored desiccated at -20°C for long-term stability. As with all our research chemicals, this compound is provided For Research Use Only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O10 B15385492 HOOCCH2O-PEG5-CH2COOtBu

Properties

Molecular Formula

C18H34O10

Molecular Weight

410.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C18H34O10/c1-18(2,3)28-17(21)15-27-13-11-25-9-7-23-5-4-22-6-8-24-10-12-26-14-16(19)20/h4-15H2,1-3H3,(H,19,20)

InChI Key

FYPVROAUTUSSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Foundational & Exploratory

HOOCCH2O-PEG5-CH2COOtBu chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound HOOCCH2O-PEG5-CH2COOtBu is a specialized heterobifunctional linker. Publicly available experimental data for this exact molecule is limited. This guide is compiled based on theoretical calculations, data from close structural analogs, and established chemical principles for its constituent functional groups.

Executive Summary

This compound is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. It is designed for bioconjugation applications where two different molecules are to be connected in a sequential and controlled manner. The linker features a free carboxylic acid at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other. This orthogonal design allows for the selective activation and conjugation of the free acid, followed by the deprotection and subsequent conjugation of the second acid. The central PEG5 chain enhances water solubility, reduces immunogenicity, and provides a flexible spacer between the conjugated moieties.[1][2][3][4] This guide provides an overview of its chemical properties and outlines hypothetical protocols for its application in bioconjugation.

Chemical Properties and Specifications

Quantitative data for the precise molecule of interest is not available. The following tables summarize the calculated theoretical values for this compound and the reported properties for a close structural analog, HO-PEG5-CH2COOtBu, for comparison.

Calculated Properties for this compound
PropertyValueSource
Chemical Formula C₁₈H₃₄O₁₀Calculated
Molecular Weight 410.45 g/mol Calculated
Structure HOOC-CH₂-O-(CH₂CH₂O)₅-CH₂-COO-C(CH₃)₃-
Reported Properties for Structural Analog: HO-PEG5-CH2COOtBu
PropertyValueSource
CAS Number 1807530-05-7[5]
Chemical Formula C₁₆H₃₂O₈[5]
Molecular Weight 352.42 g/mol [5]
Purity ≥95%[5]
Storage Room Temperature[5]

Core Reactivity and Functional Principles

The utility of this linker stems from its two distinct functional ends:

  • Carboxylic Acid (-COOH): This terminal group can be activated for conjugation, most commonly to primary amines (e.g., lysine residues on proteins), forming a stable amide bond. The standard method for this activation is through carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7][8]

  • tert-Butyl Ester (-COOtBu): This group serves as a protecting or "masked" carboxylic acid. It is stable under the neutral or slightly acidic conditions used for the initial EDC/NHS conjugation. The tert-butyl group can be selectively removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a second, free carboxylic acid.[9][10][11] This newly exposed acid can then be activated and conjugated to a second molecule.

The polyethylene glycol (PEG) backbone provides several advantages, including enhanced solubility in aqueous buffers, reduced aggregation of conjugates, and shielding from proteolytic enzymes or immune recognition.[1][2][3]

Hypothetical Experimental Protocols

The following protocols describe a generalized, two-stage workflow for using this compound to link a first protein (Protein-NH₂) to a second molecule containing an amine (Molecule-NH₂).

Stage 1: Conjugation of First Protein via EDC/NHS Chemistry

This protocol details the activation of the linker's free carboxylic acid and its conjugation to a primary amine on the first target protein.

Materials:

  • This compound Linker

  • Protein-NH₂ (in a suitable buffer, e.g., PBS or MES)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Methodology:

  • Dissolution: Dissolve the this compound linker and NHS in the Activation Buffer to a final concentration of 100 mM each. Dissolve EDC in cold Activation Buffer to 100 mM immediately before use.

  • Activation: Add a 10-fold molar excess of the dissolved linker/NHS solution to the Protein-NH₂ solution.

  • Initiation: Add a 10-fold molar excess of the freshly prepared EDC solution to the protein-linker mixture.

  • Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS-ester intermediate.[7][12]

  • Conjugation: Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g., phosphate buffer). The NHS-ester reacts with the primary amines on Protein-NH₂. Let this reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS-esters.[12]

  • Purification: Remove excess linker and reaction byproducts by dialysis or size-exclusion chromatography to isolate the (tBuOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate.

Stage 2: Deprotection and Conjugation of Second Molecule

This protocol describes the removal of the tert-butyl protecting group and subsequent conjugation to a second amine-containing molecule.

Materials:

  • Purified (tBuOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Molecule-NH₂

  • EDC and NHS

  • Purification system

Methodology:

  • Deprotection: Lyophilize the purified conjugate to remove water. Resuspend the conjugate in a solution of 50% TFA in DCM.[9][13] Stir the mixture for 2-3 hours at room temperature to cleave the tert-butyl ester.[9]

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: Immediately purify the resulting (HOOC-CH₂-PEG₅-CH₂CONH)-Protein conjugate via dialysis or size-exclusion chromatography into the desired Activation Buffer (e.g., 0.1 M MES, pH 6.0) to remove residual acid and byproducts.

  • Second Conjugation: Repeat the EDC/NHS activation and conjugation steps described in Protocol 4.1, using the deprotected conjugate and the new target, Molecule-NH₂.

  • Final Purification: Purify the final (Molecule-NH-OCCH₂-PEG₅-CH₂CONH)-Protein conjugate to remove all reaction byproducts and unreacted molecules.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the bioconjugation process using the this compound linker.

G linker HOOC-PEG5-COOtBu (Linker) edc_nhs EDC / NHS Activation linker->edc_nhs protein1 Protein-NH₂ (Molecule 1) conjugate1 Protein-NH-CO-PEG5-COOtBu (Intermediate Conjugate) protein1->conjugate1 activated_linker NHS-Ester-PEG5-COOtBu edc_nhs->activated_linker 1 activated_linker->conjugate1 tfa TFA Deprotection conjugate1->tfa 2 deprotected_conjugate Protein-NH-CO-PEG5-COOH tfa->deprotected_conjugate edc_nhs2 EDC / NHS Activation deprotected_conjugate->edc_nhs2 protein2 Molecule-NH₂ (Molecule 2) final_conjugate Protein-NH-CO-PEG5-CO-NH-Molecule (Final Product) protein2->final_conjugate edc_nhs2->final_conjugate 3

Caption: Sequential conjugation workflow using a heterobifunctional linker.

G cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Second Conjugation A Start HOOC-Linker-COOtBu B Activation Add EDC/NHS, pH 4.7-6.0 A->B C Conjugation Add Protein-NH₂ Adjust pH to 7.2-7.5 B->C D Purification Isolate Intermediate Protein-CO-Linker-COOtBu C->D E Deprotection Add TFA D->E F Purification Isolate Deprotected Intermediate Protein-CO-Linker-COOH E->F G Activation Add EDC/NHS, pH 4.7-6.0 F->G H Conjugation Add Molecule-NH₂ Adjust pH to 7.2-7.5 G->H I Final Purification Isolate Final Product H->I

Caption: Step-by-step experimental workflow for dual conjugation.

References

Technical Guide: HOOCCH2O-PEG5-CH2COOtBu - A Heterobifunctional Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional polyethylene glycol (PEG) linker, HOOCCH2O-PEG5-CH2COOtBu. This linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology due to its defined chain length, water solubility, and orthogonal reactive groups. This document outlines its physicochemical properties, provides detailed experimental protocols for its use, and illustrates a typical workflow for its application in creating antibody-drug conjugates (ADCs).

Core Concepts

This compound is a monodisperse PEG derivative featuring a carboxylic acid (-COOH) group at one terminus and a tert-butyl protected carboxylic acid (-COOtBu) at the other. The PEG5 spacer consists of five ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates. The key feature of this linker is its bifunctionality, allowing for the sequential and controlled conjugation of two different molecules.

The free carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies. The tert-butyl ester serves as a protecting group for the second carboxylic acid, which can be deprotected under acidic conditions to reveal a new reactive site for further conjugation. This orthogonal reactivity is highly advantageous in the synthesis of complex bioconjugates like ADCs, where a targeting moiety (e.g., an antibody) is linked to a therapeutic agent (e.g., a small molecule drug).

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing and executing successful conjugation strategies.

PropertyValue
Chemical Name 2-(2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid, tert-butyl ester
Molecular Formula C18H34O10
Molecular Weight 410.46 g/mol
CAS Number 2467965-38-2
Appearance Colorless to pale yellow oil or solid
Purity ≥95%
Storage Conditions 0-8 °C, protect from moisture
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.
pKa of -COOH Approximately 4-5

Experimental Protocols

The following are detailed, representative protocols for the key steps in utilizing this compound for bioconjugation.

Deprotection of the Tert-Butyl Ester

This procedure removes the tert-butyl protecting group to expose the second carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the this compound in a 1:1 mixture of DCM and TFA. A typical concentration is 10-20 mg/mL.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer it to a separatory funnel.

  • Wash the organic layer twice with deionized water and once with brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent to yield the deprotected linker, HOOCCH2O-PEG5-CH2COOH. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, MS).

Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule (e.g., Antibody)

This protocol describes the activation of the free carboxylic acid using EDC/NHS chemistry and subsequent conjugation to a primary amine.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the linker solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker.

  • Conjugation to the Antibody:

    • Add the NHS-activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized based on the desired drug-to-antibody ratio (DAR), typically ranging from 5:1 to 20:1.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting antibody-linker conjugate using a size-exclusion chromatography column to remove unreacted linker and other small molecules. The purified conjugate can then be used for the next conjugation step after deprotection of the tert-butyl group.

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound. This process involves the sequential conjugation of the linker to the antibody and then to the drug.

ADC_Synthesis_Workflow Antibody Antibody (with -NH2) Conjugation1 Amide Bond Formation Antibody->Conjugation1 Linker HOOC-PEG5-COOtBu Activation EDC/NHS Activation Linker->Activation Activation->Conjugation1 Ab_Linker Antibody-PEG5-COOtBu Conjugation1->Ab_Linker Deprotection TFA Deprotection Ab_Linker->Deprotection Ab_Linker_COOH Antibody-PEG5-COOH Deprotection->Ab_Linker_COOH Activation2 EDC/NHS Activation Ab_Linker_COOH->Activation2 Drug Drug (with -NH2) Conjugation2 Amide Bond Formation Drug->Conjugation2 Activation2->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

This guide provides a foundational understanding and practical protocols for the use of this compound. Researchers should optimize the described procedures for their specific applications and molecules of interest.

An In-Depth Technical Guide to Heterobifunctional PEG5 Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers with five ethylene glycol units (PEG5), focusing on their application in bioconjugation for therapeutics and research. This document details the core properties, synthesis, and application of these linkers, with a special emphasis on their role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Heterobifunctional PEG5 Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, allowing for the sequential and specific conjugation of two different molecules.[1][2] The incorporation of a discrete PEG5 chain as a spacer offers several advantages in bioconjugation, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[][4] The defined length of the PEG5 linker provides precise control over the distance between the conjugated molecules, which is crucial for optimizing the biological activity and stability of complex bioconjugates.[5]

The fundamental structure of a heterobifunctional PEG linker allows for the connection of two distinct molecular entities, a principle widely applied in advanced therapeutic design.[6]

cluster_Linker Heterobifunctional PEG5 Linker Reactive Group A Reactive Group A PEG5 Spacer PEG5 Spacer Reactive Group A->PEG5 Spacer Reactive Group B Reactive Group B PEG5 Spacer->Reactive Group B Bioconjugate Bioconjugate PEG5 Spacer->Bioconjugate Forms Molecule 1 Molecule 1 Molecule 1->Reactive Group A Reacts with Molecule 2 Molecule 2 Molecule 2->Reactive Group B Reacts with

Core concept of a heterobifunctional PEG5 linker.

Properties and Advantages of PEG5 Linkers

The inclusion of a PEG5 spacer in bioconjugation strategies imparts several beneficial properties to the final product. These advantages are summarized below.

PropertyAdvantage in Bioconjugation
Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation.[][4]
Biocompatibility PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses.[4]
Pharmacokinetics The hydrophilic nature of the PEG chain can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[]
Defined Length A discrete PEG5 linker provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing drug release.[5]
Flexibility The PEG chain offers rotational freedom, which can minimize steric hindrance between the conjugated molecules.

Applications in Bioconjugation

Heterobifunctional PEG5 linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability, efficacy, and safety of the ADC. PEG5 linkers can be incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][7]

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell Antibody Antibody Linker PEG5 Linker Antibody->Linker Receptor Tumor Antigen Antibody->Receptor Binding Drug Cytotoxic Drug Linker->Drug Apoptosis Apoptosis Drug->Apoptosis Induces Internalization Internalization Receptor->Internalization Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Lysosome->Drug Drug Release

Mechanism of action for an ADC utilizing a PEG5 linker.

The length of the PEG linker can influence the pharmacokinetic properties of ADCs. A study comparing ADCs with different PEG lengths demonstrated that longer PEG chains can lead to improved exposure.[8]

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8 ~5
PEG12~5
PEG24~4
Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[8]
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG5 linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation.[9]

cluster_PROTAC PROTAC Molecule E3 Ligase Ligand E3 Ligase Ligand PEG5 Linker PEG5 Linker E3 Ligase Ligand->PEG5 Linker E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds Target Protein Ligand Target Protein Ligand PEG5 Linker->Target Protein Ligand Ternary Complex Ternary Complex PEG5 Linker->Ternary Complex Facilitates Target Protein Target Protein Target Protein Ligand->Target Protein Binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Results in

PROTAC mechanism of action featuring a PEG5 linker.

Vepdegestrant (ARV-471), an orally bioavailable PROTAC estrogen receptor (ER) degrader, utilizes a PEG-containing linker and has demonstrated significant in vivo efficacy.[10][11]

TreatmentDoseTumor Growth Inhibition (%)
Vepdegestrant (ARV-471)10 mg/kg99
Vepdegestrant (ARV-471)30 mg/kg106
Fulvestrant200 mg/kg31-80
In vivo efficacy of Vepdegestrant (ARV-471) in an ESR1 mutant patient-derived xenograft (PDX) model.[10][12]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG5 linkers.

Synthesis of a Heterobifunctional PEG5 Linker

This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified.[13]

Materials:

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetone

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF.

    • Cool the solution to 0 °C and add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at room temperature.

    • Wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over sodium sulfate and concentrate to obtain alkyne-PEG5-OMs.

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs and NaI in acetone.

    • Reflux the mixture for 15 hours.

    • Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.

Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG5-maleimide linker.

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • NHS-PEG5-maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reaction of Antibody with NHS-PEG5-Maleimide:

    • Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO.

    • Adjust the pH of the antibody solution to 7.5-8.5.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker by SEC or dialysis.

  • Conjugation of the Maleimide-Activated Antibody:

    • Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.

    • Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

Characterization of PEGylated Proteins

4.3.1. HPLC Analysis

High-performance liquid chromatography (HPLC) is used to assess the purity and determine the drug-to-antibody ratio (DAR) of ADCs.

Method:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Use a suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile phase: Phosphate buffer with NaCl.

    • Detection: UV at 280 nm.

    • This method separates the monomeric ADC from aggregates and fragments.

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Use a suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile phase: A gradient of decreasing salt concentration (e.g., ammonium sulfate) in a phosphate buffer.

    • Detection: UV at 280 nm.

    • This method separates ADC species with different DARs based on their hydrophobicity.

4.3.2. Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight of the conjugate and determine the DAR distribution.

Method:

  • Sample Preparation: The ADC may be deglycosylated to simplify the mass spectrum.

  • LC-MS:

    • Separate the ADC species using reversed-phase HPLC.

    • The eluent is directly introduced into an electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF).

    • Deconvolute the resulting mass spectrum to determine the masses of the different DAR species.

Conclusion

Heterobifunctional PEG5 linkers are versatile tools in bioconjugation, offering a balance of hydrophilicity, biocompatibility, and precise spatial control. Their application in the development of ADCs and PROTACs has demonstrated their potential to enhance the therapeutic properties of these advanced drug modalities. The experimental protocols provided in this guide offer a starting point for the synthesis, conjugation, and characterization of bioconjugates utilizing these valuable linkers. Careful optimization of linker chemistry and conjugation conditions is crucial for the successful development of effective and safe biotherapeutics.

References

An In-depth Technical Guide to tert-Butyl Ester Protected PEG5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl ester protected PEG5 carboxylic acid, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a reactive carboxylic acid at one end and a protected carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer, offers significant advantages in the synthesis of complex bioconjugates. The tert-butyl ester protecting group allows for selective and controlled deprotection, enabling sequential conjugation strategies.

Core Properties and Quantitative Data

The physicochemical properties of tert-butyl ester protected PEG carboxylic acids are fundamental to their application. The PEG spacer imparts hydrophilicity, enhancing the solubility and biocompatibility of the conjugated molecules.[1][2] The tert-butyl ester provides a robust protecting group that is stable under a range of conditions but can be readily removed when desired.

Below is a summary of key quantitative data for tert-butyl ester protected PEG carboxylic acids of varying PEG lengths. This data is essential for researchers in planning synthetic strategies and characterizing final products.

Compound NamePEG Length (n)Molecular FormulaMolecular Weight ( g/mol )PurityCAS Number
Acid-PEG3-t-butyl ester3C14H26O7306.35>95%1807539-06-5
Acid-PEG4-t-butyl ester4C16H30O8350.40>95%1309460-28-3
Acid-PEG5-t-butyl ester 5 C18H34O9 394.46 >94.0% (GC) [3]1309460-29-4
Amino-PEG12-t-butyl Ester12Not specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies are critical for the successful application of tert-butyl ester protected PEG5 carboxylic acid. The following sections provide protocols for its synthesis, deprotection, and subsequent conjugation to a primary amine-containing molecule.

Synthesis of tert-Butyl Ester Protected PEG5 Carboxylic Acid

The synthesis of tert-butyl ester protected PEG carboxylic acids generally involves the reaction of a polyalkylene oxide with a tert-butyl haloacetate in the presence of a strong base.[5]

Materials:

  • Polyethylene glycol (PEG) with a terminal hydroxyl group and a terminal carboxylic acid (HO-PEG5-COOH)

  • tert-Butyl bromoacetate

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel under inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Purification system (e.g., Flash chromatography)

Procedure:

  • Dissolve HO-PEG5-COOH in anhydrous THF in a reaction vessel under an inert atmosphere.

  • Add potassium tert-butoxide to the solution and stir to form the alkoxide.

  • Slowly add tert-butyl bromoacetate to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the pure tert-butyl ester protected PEG5 carboxylic acid.

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester is typically removed under acidic conditions to yield the free carboxylic acid.

Materials:

  • tert-Butyl ester protected PEG5 carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as a solvent

  • Rotary evaporator

  • Diethyl ether for precipitation

Procedure:

  • Dissolve the tert-butyl ester protected PEG5 carboxylic acid in a mixture of DCM and TFA (e.g., a 1:1 ratio).[6]

  • Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM by rotary evaporation.

  • The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected product.

  • Collect the solid product by filtration and dry under vacuum.

Conjugation to a Primary Amine (e.g., a Protein)

The free carboxylic acid on the deprotected PEG linker can be conjugated to a primary amine using carbodiimide chemistry, such as with EDC and NHS.[4][7]

Materials:

  • Deprotected PEG5 carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction buffer (e.g., MES buffer pH 4.5-6.0 for activation, PBS pH 7.2-8.0 for conjugation)[7]

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Dissolve the deprotected PEG5 carboxylic acid in the activation buffer (MES, pH 4.5-6.0).

  • Add a molar excess of EDC and NHS (or sulfo-NHS) to the solution to activate the carboxylic acid.[7]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the amine-containing molecule dissolved in the conjugation buffer (PBS, pH 7.2-8.0) to the activated PEG linker solution.

  • Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.[7]

  • Purify the resulting PEGylated conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted PEG linker and coupling reagents.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes in research and development. The following sections provide Graphviz diagrams for the key experimental workflows described above.

Synthesis Workflow

G Synthesis of tert-Butyl Ester Protected PEG5 Carboxylic Acid cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification HO-PEG5-COOH HO-PEG5-COOH Reaction_Vessel Reaction in Anhydrous THF HO-PEG5-COOH->Reaction_Vessel t-Butyl bromoacetate t-Butyl bromoacetate t-Butyl bromoacetate->Reaction_Vessel Potassium t-butoxide Potassium t-butoxide Potassium t-butoxide->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final_Product t-Butyl Ester Protected PEG5 Carboxylic Acid Chromatography->Final_Product Pure Product G Deprotection of tert-Butyl Ester Start Protected PEG-COOH Reaction Dissolve in DCM/TFA Start->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Precipitation Precipitate with Diethyl Ether Evaporation->Precipitation End Deprotected PEG-COOH Precipitation->End G Protein PEGylation Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis PEG_Acid Deprotected PEG5-COOH Activation Activate Carboxyl Group (MES Buffer, pH 4.5-6.0) PEG_Acid->Activation EDC_NHS EDC + NHS EDC_NHS->Activation Conjugation Form Amide Bond (PBS Buffer, pH 7.2-8.0) Activation->Conjugation Activated PEG Protein Amine-containing Protein Protein->Conjugation Quench Quench Reaction Conjugation->Quench Crude Conjugate Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Characterize Product Purify->Analyze Final_Product Final Conjugate Analyze->Final_Product Pure PEGylated Protein

References

An In-depth Technical Guide to HOOCCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the chemical properties of HOOCCH2O-PEG5-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's characteristics and offers a conceptual framework for its application.

Quantitative Data Summary

The chemical properties of this compound are summarized in the table below. The molecular formula and weight have been calculated based on the compound's chemical structure.

PropertyValue
Chemical Name This compound
Systematic Name tert-Butyl 2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate
Molecular Formula C₁₈H₃₄O₁₀
Molecular Weight 410.46 g/mol

Experimental Protocols

Conceptual Protocol: Conjugation of a Biomolecule to a Surface

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated using standard carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) to form an NHS ester.

  • Conjugation to an Amine-Containing Biomolecule: The NHS-activated PEG linker is then reacted with a biomolecule containing a primary amine (e.g., a protein or peptide) in a suitable buffer (e.g., PBS, pH 7.4). The reaction results in the formation of a stable amide bond.

  • Purification of the Conjugate: The resulting biomolecule-PEG conjugate is purified from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Deprotection of the tert-Butyl Ester: The tert-butyl protecting group on the other end of the PEG linker is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a free carboxylic acid.

  • Activation of the Newly Exposed Carboxylic Acid: The newly deprotected carboxylic acid is activated using EDC/NHS chemistry as described in step 1.

  • Immobilization to a Surface: The activated conjugate is then reacted with an amine-functionalized surface to form a stable amide bond, effectively immobilizing the biomolecule to the surface via the PEG linker.

  • Washing and Characterization: The surface is thoroughly washed to remove any non-covalently bound conjugates, and the successful immobilization is confirmed using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.

Visualization of a Conceptual Workflow

The following diagram illustrates a conceptual workflow for the use of this compound as a linker for the immobilization of a biomolecule.

G A This compound B Activate Carboxylic Acid (EDC/NHS) A->B C Activated PEG Linker B->C D Couple to Biomolecule-NH2 C->D E Biomolecule-PEG-COOtBu D->E F Deprotect t-Butyl Ester (TFA) E->F G Biomolecule-PEG-COOH F->G H Activate Carboxylic Acid (EDC/NHS) G->H I Activated Conjugate H->I J Immobilize to Surface-NH2 I->J K Immobilized Biomolecule J->K

Caption: Conceptual workflow for biomolecule immobilization.

An In-depth Technical Guide on the Solubility of HOOCCH2O-PEG5-CH2COOtBu in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the heterobifunctional PEG linker, HOOCCH2O-PEG5-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate). The document is intended for researchers, scientists, and drug development professionals. It outlines the predicted solubility profile of the molecule based on its structural components, a detailed experimental protocol for determining its solubility, and a template for data presentation. Furthermore, a potential application workflow is visualized to provide context for its use in bioconjugation.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that serves as a linker in chemical synthesis and bioconjugation. Its structure is characterized by a central hydrophilic chain of five ethylene glycol units, which imparts good water solubility.[] The molecule is flanked by two distinct functional groups: a terminal carboxylic acid (-COOH) and a tert-butyl ester (-COOtBu). This heterobifunctional nature allows for sequential and site-specific conjugation reactions. The tert-butyl ester group provides a protective function for one of the carboxylic acids, which can be selectively deprotected under acidic conditions.[2] The presence of both polar (carboxylic acid, PEG chain) and non-polar (tert-butyl group) moieties suggests a versatile solubility profile in a range of organic solvents. PEG derivatives, in general, are known to be soluble in water and many organic solvents such as DMF, dichloromethane, and acetonitrile.[]

Predicted Solubility Profile

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The molecule's amphiphilic nature, possessing both hydrophilic and lipophilic regions, allows for a broad solubility range.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in these solvents. The polar nature of the solvent can effectively solvate the polar carboxylic acid and the ether linkages of the PEG chain. Dimethyl sulfoxide (DMSO) is a common solvent for similar PEGylated molecules.[2][3]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated. These solvents are capable of solvating the PEG chain and the tert-butyl ester group.

  • Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is likely. The hydroxyl group of the alcohol can form hydrogen bonds with the carboxylic acid and the ether oxygens of the PEG chain.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Lower to moderate solubility is expected. While the ether linkages of the PEG chain are compatible, the overall polarity of these solvents may be insufficient to effectively solvate the free carboxylic acid.

  • Non-polar Solvents (e.g., Hexanes, Toluene): Poor solubility is predicted. The highly polar carboxylic acid and the hydrophilic PEG chain will not be well-solvated by these non-polar solvents.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of this compound in various organic solvents.

Materials
  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure (Shake-Flask Method)
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the saturated solution) from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the original concentration in the saturated solution to determine the solubility. The solubility is typically expressed in mg/mL or mol/L.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature (24-48h) prep3->equil1 Start Equilibration sep1 Centrifuge to pellet excess solid equil1->sep1 End Equilibration analysis1 Withdraw supernatant sep1->analysis1 Collect Sample analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 quant1 Calculate Solubility (mg/mL) analysis3->quant1 Determine Concentration adc_synthesis_workflow cluster_reactants Initial Reactants cluster_steps Conjugation Steps cluster_products Intermediates & Final Product linker HOOC-PEG5-COOtBu Heterobifunctional Linker step1 Step 1: Activate -COOH and react with Drug-NH2 linker->step1 drug Drug-NH2 Amine-containing Drug drug->step1 mab mAb-Lys Monoclonal Antibody step3 Step 3: Activate new -COOH and react with mAb-Lys mab->step3 intermediate1 Drug-NH-CO-PEG5-COOtBu Drug-Linker Conjugate step1->intermediate1 step2 Step 2: Deprotect -COOtBu with Acid intermediate2 Drug-NH-CO-PEG5-COOH Deprotected Conjugate step2->intermediate2 final_product {Drug-NH-CO-PEG5-CO-NH-mAb | Final ADC} step3->final_product intermediate1->step2 intermediate2->step3

References

In-Depth Technical Guide: HOOCCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOOCCH2O-PEG5-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) linker essential in bioconjugation, drug delivery, and the development of advanced therapeutics. Its structure, featuring a carboxylic acid at one terminus and a tert-butyl protected carboxylic acid at the other, connected by a discrete five-unit PEG chain, offers researchers significant versatility. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in constructing antibody-drug conjugates (ADCs).

Chemical Properties and Identification

The key identifiers and properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
CAS Number 2467965-38-2[1]
Molecular Formula C18H34O10[1]
Molecular Weight 410.46 g/mol [1]
Structure HOOC-CH2-O-(CH2CH2O)5-CH2-COO-tBu
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage 2-8 °C[1]

Synthesis and Purification

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below is a representative synthetic protocol.

Representative Synthetic Protocol

Step 1: Monoprotection of Pentaethylene Glycol Pentaethylene glycol is reacted with a suitable protecting group, such as trityl chloride, in the presence of a base like triethylamine in a solvent like dichloromethane (DCM). This step selectively protects one of the terminal hydroxyl groups.

Step 2: Alkylation of the Free Hydroxyl Group The remaining free hydroxyl group of the monoprotected PEG is alkylated using a halo-tert-butyl acetate, such as tert-butyl bromoacetate, under basic conditions (e.g., sodium hydride in tetrahydrofuran (THF)).

Step 3: Deprotection of the First Hydroxyl Group The protecting group from the first step is removed. For a trityl group, this is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in DCM).

Step 4: Functionalization of the Deprotected Hydroxyl Group The newly freed hydroxyl group is then reacted with a reagent to introduce the carboxymethyl group. A common method is to use sodium chloroacetate in the presence of a base.

Step 5: Final Deprotection and Purification The final step involves the deprotection of the second carboxylic acid group, if necessary, though for this specific linker, one end remains t-butyl protected. The final product is purified using column chromatography to achieve high purity.

Characterization Methods

Thorough characterization is crucial to confirm the identity, purity, and integrity of the this compound linker. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the structure of the molecule.

¹H NMR Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Key Signals:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

    • A complex multiplet between 3.5 and 3.7 ppm from the 20 protons of the PEG backbone (-O-CH₂-CH₂-O-).

    • Singlets corresponding to the methylene protons adjacent to the carboxyl and ether functionalities.

It is important to note that for larger PEG chains, the signals from the repeating ethylene glycol units can be broad, and ¹³C satellite peaks may be observed.[2]

¹³C NMR Protocol:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • A signal around 28 ppm for the methyl carbons of the tert-butyl group.

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • A series of signals between 60 and 72 ppm corresponding to the carbons of the PEG backbone.

    • Signals for the carbons of the methylene groups adjacent to the ester and ether linkages.

    • Signals for the carbonyl carbons of the ester and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker.

LC-MS Protocol:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or triethylamine to improve ionization. The addition of amines can help in reducing charge state complexity, leading to simpler mass spectra.[3]

  • Ionization Source: Electrospray ionization (ESI) is commonly employed.

  • Detector: A time-of-flight (TOF) or quadrupole mass analyzer.

  • Expected Mass: The deconvoluted mass spectrum should show a peak corresponding to the molecular weight of the compound (410.46 g/mol ), often observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Applications in Drug Development

The primary application of this compound is as a hydrophilic linker in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The PEG component enhances the solubility and stability of the ADC, prolongs its circulation half-life, and can reduce its immunogenicity.[4]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, this bifunctional linker serves to connect a monoclonal antibody (mAb) to a cytotoxic payload. The carboxylic acid terminus can be activated (e.g., with N-hydroxysuccinimide) to react with amine groups (e.g., lysine residues) on the antibody. The tert-butyl protected end allows for subsequent deprotection and conjugation to a payload, or it can be deprotected first to allow for payload attachment before antibody conjugation.

Experimental Workflows

General Workflow for ADC Development

The development of an ADC using a bifunctional PEG linker like this compound follows a structured workflow.

ADC_Development_Workflow cluster_synthesis Linker & Payload Preparation cluster_antibody Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Analysis Linker_Activation Linker Activation (e.g., NHS ester formation) Payload_Conjugation Payload Conjugation to Linker Linker_Activation->Payload_Conjugation Activated Linker Conjugation ADC Conjugation Payload_Conjugation->Conjugation Linker-Payload Antibody_Production mAb Production & Purification Antibody_Modification Antibody Modification (e.g., reduction of disulfides) Antibody_Production->Antibody_Modification Purified mAb Antibody_Modification->Conjugation Modified mAb Purification Purification (e.g., SEC, HIC) Conjugation->Purification Crude ADC Characterization ADC Characterization (DAR, Purity, Potency) Purification->Characterization Purified ADC Final_Formulation Final Formulation Characterization->Final_Formulation Characterized ADC

Caption: General workflow for the development of an Antibody-Drug Conjugate (ADC).

Signaling Pathways in ADC-Mediated Therapy

ADCs developed with linkers like this compound often target cell surface receptors that are overexpressed in cancer cells, such as HER2. The mechanism of action involves the internalization of the ADC and the subsequent release of the cytotoxic payload, which then interferes with critical cellular signaling pathways.

HER2 Signaling and ADC Mechanism of Action

The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Microtubule Microtubule Disruption Payload->Microtubule DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis Microtubule->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.

Upon binding to the HER2 receptor, the ADC is internalized into the cell via endocytosis.[1] The ADC-receptor complex is then trafficked to the lysosome, where the linker is cleaved, and the cytotoxic payload is released. The payload can then exert its cell-killing effect through various mechanisms, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.[1] The activation of downstream signaling pathways like PI3K/AKT and RAS/MEK/MAPK, which promote cell proliferation and survival, is thereby inhibited.[1]

References

The Unseen Backbone: An In-depth Technical Guide on the Role of Ether Linkages in PEG Spacer Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug development and bioconjugation, the stability of every molecular component is paramount. Among these, the unassuming spacer arm, particularly the widely used Polyethylene Glycol (PEG) spacer, plays a critical role in the efficacy and safety of advanced therapeutics. This technical guide delves into the core of PEG spacer stability, focusing on the pivotal role of the ether linkage. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical principles that govern the performance of PEGylated molecules.

Executive Summary

The ether linkage (C-O-C) forms the fundamental backbone of polyethylene glycol and is the primary determinant of its remarkable stability. This guide will explore the chemical properties of the ether bond, contrasting it with more labile linkages such as esters. We will present a comprehensive overview of the factors influencing PEG spacer stability, including pH, temperature, and enzymatic activity. Detailed experimental protocols for assessing stability and quantitative data, where available, are provided to equip researchers with the necessary tools for robust linker design and evaluation. Furthermore, this guide will illustrate the critical importance of PEG spacer stability in the context of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and CAR-T cell therapy.

The Chemical Bedrock: Understanding the Ether Linkage

The defining feature of a PEG spacer is its repeating ethylene oxide units, connected by ether bonds. Chemically, ethers are characterized by an oxygen atom single-bonded to two carbon atoms. This configuration imparts a high degree of chemical inertness, particularly when compared to other common linkages used in bioconjugation.

Ether vs. Ester: A Tale of Two Bonds

The most common alternative to the ether linkage in biodegradable polymers and some linker technologies is the ester linkage (C-O-C=O). While esters are susceptible to hydrolysis under physiological conditions, making them suitable for controlled drug release, the ether bond is significantly more resistant to cleavage.

The exceptional stability of the ether linkage can be attributed to several factors:

  • Lower Electrophilicity: The carbon atom in an ether bond is less electrophilic than the carbonyl carbon in an ester. This makes it less susceptible to nucleophilic attack by water, which is the primary mechanism of hydrolysis.

  • Bond Strength: The C-O single bond in an ether is inherently strong and stable.

  • Lack of a Good Leaving Group: Cleavage of an ether bond would require the formation of an unstable alkoxide ion, which is a poor leaving group.

While precise, directly comparable quantitative data on the hydrolysis rates of ether versus ester linkages within identical PEG spacer frameworks under physiological conditions (pH 7.4, 37°C) is not abundantly available in the literature, the general principles of organic chemistry and data from related small molecules provide a clear indication of the vast difference in their stability. For instance, the hydrolysis of a simple ester like ethyl acetate at neutral pH is orders of magnitude faster than the cleavage of a simple dialkyl ether under the same conditions. This fundamental chemical difference is the cornerstone of the stability of PEG spacers.

Factors Influencing PEG Spacer Stability

While the ether backbone of PEG is inherently stable, its overall integrity can be influenced by several factors, particularly in the context of long-term storage and in vivo applications.

FactorEffect on Ether Linkage StabilityNotes
pH Highly stable across a wide pH range.Resistant to both acid and base-catalyzed hydrolysis under physiological conditions. Extreme pH and high temperatures are required for cleavage.
Temperature Stable at physiological temperatures.Elevated temperatures, in combination with other factors like oxygen, can accelerate degradation.
Oxidation Susceptible to auto-oxidation.The presence of oxygen and metal ions can lead to the formation of peroxides and subsequent chain cleavage. This is a primary degradation pathway for PEG.
Enzymatic Degradation Generally considered non-biodegradable in mammals.While some microorganisms possess enzymes capable of degrading PEG, mammalian enzymes do not typically cleave the ether backbone.
Light Can promote photo-oxidation.Exposure to UV light can accelerate oxidative degradation pathways.

Degradation Pathways of PEG Spacers

The primary degradation mechanism for PEG spacers with an all-ether backbone is oxidative degradation . This process is typically initiated by the formation of a radical on the polymer chain, which then reacts with oxygen to form a hydroperoxide. This can lead to a cascade of reactions resulting in chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

PEG PEG Chain (-CH2-CH2-O-)n Radical PEG Radical (-CH•-CH2-O-)n PEG->Radical Initiation (Heat, Light, Metal Ions) Peroxy Peroxy Radical (-CH(OO•)-CH2-O-)n Radical->Peroxy + O2 Oxygen O2 Hydroperoxide Hydroperoxide (-CH(OOH)-CH2-O-)n Peroxy->Hydroperoxide + R-H Scission Chain Scission Products (Aldehydes, Ketones, etc.) Hydroperoxide->Scission Decomposition

Oxidative Degradation Pathway of a PEG Spacer.

In contrast, PEG derivatives that incorporate other functional groups, such as esters, will primarily degrade via hydrolysis of those specific bonds, leaving the ether backbone intact.

Experimental Protocols for Stability Assessment

Robust assessment of PEG spacer stability is crucial for ensuring the quality, safety, and efficacy of PEGylated therapeutics. The following are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

Objective: To separate and quantify the intact PEGylated molecule and its degradation products over time.

Methodology:

  • Sample Preparation: Incubate the PEGylated molecule in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C). Aliquots are taken at various time points.

  • Chromatographic System:

    • Column: A size-exclusion chromatography (SEC) column is often used to separate molecules based on their hydrodynamic volume. As the PEG chain degrades, the molecule's size decreases, leading to a longer retention time. Reversed-phase HPLC (RP-HPLC) can also be used, particularly for smaller PEGylated molecules and their fragments.

    • Mobile Phase: An isocratic mobile phase, typically an aqueous buffer, is used for SEC-HPLC. For RP-HPLC, a gradient of an organic solvent (e.g., acetonitrile) in water is commonly employed.

    • Detector: A UV detector can be used if the conjugated molecule has a chromophore. For PEG itself, which lacks a UV chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is necessary.

  • Data Analysis: The peak area of the intact molecule is monitored over time. The degradation rate can be determined by plotting the natural logarithm of the peak area versus time and fitting the data to a first-order decay model.

cluster_0 Incubation cluster_1 HPLC Analysis cluster_2 Data Analysis Incubate Incubate PEGylated Molecule (pH 7.4, 37°C) Sample Collect Aliquots (t=0, 1, 2, ...n) Incubate->Sample Inject Inject Sample Sample->Inject Separate Separate by Size (SEC) or Hydrophobicity (RP) Inject->Separate Detect Detect with UV, ELSD, or CAD Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Plot Plot ln(Area) vs. Time Quantify->Plot Calculate Calculate Degradation Rate Plot->Calculate

Workflow for HPLC-based PEG Stability Analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To determine the molecular weight distribution of the PEGylated molecule and identify cleavage products.

Methodology:

  • Sample Preparation: Similar to the HPLC protocol, samples are incubated and collected at various time points.

  • Matrix and Spotting: The sample is mixed with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The choice of matrix is critical for optimal ionization of the PEGylated molecule.

  • Mass Spectrometry Analysis:

    • The target plate is inserted into the MALDI-TOF mass spectrometer.

    • A laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.

    • The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows a distribution of peaks corresponding to the different PEG polymer lengths (polydispersity). Degradation of the PEG chain will result in a shift of this distribution to lower molecular weights. The appearance of new, smaller peaks can indicate the formation of specific cleavage products.

The Role of PEG Spacer Stability in Advanced Therapeutics

The stability of the PEG spacer is not merely an academic concern; it has profound implications for the performance of cutting-edge therapies.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG spacer is often incorporated into the linker that connects the antibody to the cytotoxic payload. The stability of this linker is critical for:

  • Preventing Premature Drug Release: If the linker degrades in circulation, the potent cytotoxic drug can be released systemically, leading to off-target toxicity and reduced therapeutic efficacy.[1] A stable ether-based PEG spacer ensures that the payload remains attached to the antibody until it reaches the target cancer cell.

  • Improving Pharmacokinetics: The hydrophilic PEG chain increases the solubility of the often-hydrophobic drug payload and shields it from degradation and clearance, thereby extending the ADC's circulation half-life.[2]

cluster_0 In Circulation cluster_1 At Target Cell ADC_circ ADC with Stable PEG-Ether Linker NoRelease No Premature Payload Release ADC_circ->NoRelease ADC_target ADC Binds to Tumor Antigen NoRelease->ADC_target Targeting Internalization Internalization ADC_target->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release (via Cleavable Linker) Lysosome->Release Apoptosis Cell Death Release->Apoptosis

Role of a Stable PEG Spacer in ADC Function.
Chimeric Antigen Receptor (CAR) T-Cell Therapy

In the rapidly evolving field of CAR-T cell therapy, PEGylation of the T-cell surface is being explored as a strategy to mitigate severe side effects like Cytokine Release Syndrome (CRS).

Mechanism of Action:

  • CAR-T Cell Activation: CAR-T cells are engineered to recognize specific antigens on tumor cells. Upon binding, a signaling cascade is initiated within the T-cell, leading to its activation.

  • Cytokine Release: Activated CAR-T cells release a flood of cytokines, which, in excess, can lead to the life-threatening CRS.

  • PEG Spacer Modulation: By attaching PEG spacers to the surface of CAR-T cells, a steric shield is created. This shield can modulate the interaction between the CAR-T cell and other immune cells, such as macrophages, which are major contributors to the cytokine storm. The stability of the PEG spacer is crucial for maintaining this shield for a desired duration.

cluster_0 CAR-T Cell Activation cluster_1 Cytokine Release Cascade cluster_2 PEG Spacer Intervention CAR_T CAR-T Cell CAR CAR Receptor CAR_T->CAR Tumor Tumor Cell Antigen Tumor Antigen Tumor->Antigen Activation T-Cell Activation (Signal 1 & 2) CAR->Antigen Binding Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Macrophage Macrophage Cytokines->Macrophage Activation CRS Cytokine Release Syndrome (IL-6, IL-1) Macrophage->CRS PEG_CAR_T PEGylated CAR-T Cell PEG_Shield Steric Shield PEG_CAR_T->PEG_Shield Block Modulated Interaction Block->Macrophage Reduced Activation

Modulation of CAR-T Cell Signaling by PEG Spacers.

Conclusion

The ether linkage is the cornerstone of PEG spacer stability, providing a robust and inert backbone that is essential for the performance of a wide range of bioconjugates and advanced therapeutics. Its resistance to hydrolysis under physiological conditions ensures that PEGylated molecules maintain their integrity in vivo, preventing premature drug release and enabling long circulation times. A thorough understanding of the factors that can influence the stability of the ether-based PEG spacer, primarily oxidative degradation, and the implementation of rigorous analytical methods to assess this stability, are critical for the successful design and development of next-generation therapies. As the field of drug delivery continues to advance, the humble yet mighty ether linkage will undoubtedly remain a central component in the quest for safer and more effective treatments.

References

Methodological & Application

Application Notes and Protocols for the Use of HOOCCH2O-PEG5-CH2COOtBu in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the use of HOOCCH2O-PEG5-CH2COOtBu (CAS No. 2467965-38-2), a bifunctional polyethylene glycol (PEG) linker, in the development of ADCs. This linker features a discrete PEG5 chain that enhances hydrophilicity, which can improve the solubility and stability of the resulting ADC and potentially allow for higher drug-to-antibody ratios (DAR) without inducing aggregation.[1][2][3] The linker possesses two distinct carboxylic acid functional groups: one is free for immediate conjugation, while the other is protected as a tert-butyl (tBu) ester, allowing for a sequential and controlled conjugation strategy.

The general approach involves first conjugating the free carboxylic acid to the antibody, followed by deprotection of the tBu ester and subsequent conjugation of the cytotoxic payload. This methodology offers precise control over the linker-payload attachment, a crucial aspect of ADC design.

Chemical and Physical Properties

The properties of the this compound linker are summarized in the table below.

PropertyValueReference
Chemical Name 22,22-dimethyl-20-oxo-3,6,9,12,15,18,21-heptaoxatricosanoic acid[4]
CAS Number 2467965-38-2[2][3][4]
Molecular Formula C18H34O10[2][3][4]
Molecular Weight 410.46 g/mol [2]
Appearance Consult supplier data sheet
Purity Typically >95%[2]
Solubility Soluble in water, DMSO, DCM, DMF
Storage -20°C

Experimental Protocols

The following protocols provide a general framework for the use of this compound in ADC development. Optimization of reaction conditions (e.g., molar ratios, reaction times, and purification methods) is recommended for specific antibodies and payloads.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the free carboxylic acid of the linker to primary amines (e.g., lysine residues) on the antibody via amide bond formation using EDC/sulfo-NHS chemistry.

Materials:

  • Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 100 mM hydroxylamine or Tris buffer)

  • Purification system (e.g., size exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 5-10 mg/mL.

  • Linker Activation:

    • Dissolve this compound, EDC, and sulfo-NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a separate reaction vessel, add the this compound solution.

    • Add a 1.5 to 2-fold molar excess of EDC and sulfo-NHS relative to the linker.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A typical starting molar excess of linker to antibody is 10-20 fold, but this should be optimized to achieve the desired linker-to-antibody ratio (LAR).

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-esters.

  • Purification:

    • Purify the antibody-linker conjugate (mAb-PEG5-COOtBu) from excess linker and reaction byproducts using SEC or TFF.

    • Buffer exchange the purified conjugate into a suitable buffer for the next step (e.g., PBS).

  • Characterization:

    • Determine the LAR using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore (this linker does not).

Protocol 2: Deprotection of the tBu Ester

This protocol describes the removal of the tert-butyl protecting group to expose the second carboxylic acid for payload conjugation.

Materials:

  • mAb-PEG5-COOtBu conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for small molecule deprotection)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Deprotection Reaction:

    • For a robust protein conjugate, lyophilize the mAb-PEG5-COOtBu if necessary.

    • Prepare a solution of 50-95% TFA in an appropriate solvent (e.g., water or DCM, though for antibodies aqueous TFA is used). A common condition is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

    • Gently resuspend the lyophilized conjugate in the TFA solution.

    • Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by mass spectrometry.

  • Purification:

    • Immediately purify the deprotected antibody-linker conjugate (mAb-PEG5-COOH) to remove TFA and byproducts using SEC or TFF.

    • Buffer exchange into a suitable buffer for the subsequent payload conjugation (e.g., a buffer at pH 6.0-7.0).

Protocol 3: Payload Conjugation

This protocol outlines the conjugation of an amine-containing cytotoxic payload to the newly exposed carboxylic acid on the mAb-PEG5-COOH conjugate.

Materials:

  • mAb-PEG5-COOH conjugate

  • Amine-containing cytotoxic payload

  • EDC and sulfo-NHS

  • Anhydrous DMF or DMSO

  • Quenching buffer

  • Purification system (e.g., SEC, HIC, or TFF)

Procedure:

  • Activation of Antibody-Linker Conjugate:

    • To the mAb-PEG5-COOH solution, add a 5-10 fold molar excess of EDC and sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes.

  • Payload Conjugation:

    • Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

    • Add the payload solution to the activated mAb-PEG5-COOH conjugate. A 2-5 fold molar excess of payload over the linker is a good starting point.

    • Incubate at room temperature for 2-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction as described in Protocol 1.

    • Purify the final ADC from unreacted payload and other reagents using an appropriate method such as SEC or Hydrophobic Interaction Chromatography (HIC). HIC is particularly useful for separating ADC species with different DARs.[5][6]

ADC Characterization

Thorough characterization of the final ADC is crucial to ensure its quality and consistency.

ParameterMethodTypical Expected OutcomeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass SpectrometryA defined distribution of drug-loaded species, with an average DAR typically between 2 and 4.[5][7][8]
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)High purity with minimal aggregation (<5%).[8]
In vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell linesPotent and specific killing of antigen-positive cells with a significantly lower effect on antigen-negative cells.[1][2][4]
In vivo Efficacy Xenograft or patient-derived xenograft (PDX) tumor modelsDose-dependent tumor growth inhibition or regression.[9][10][11]

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Characterization mAb Monoclonal Antibody (mAb) mAb_Linker mAb-PEG5-COOtBu mAb->mAb_Linker Linker This compound ActivatedLinker EDC/sulfo-NHS Activated Linker Linker->ActivatedLinker EDC, sulfo-NHS ActivatedLinker->mAb_Linker Deprotection TFA Treatment mAb_Linker->Deprotection mAb_Linker_Deprotected mAb-PEG5-COOH Deprotection->mAb_Linker_Deprotected Activated_mAb_Linker EDC/sulfo-NHS Activated mAb-Linker mAb_Linker_Deprotected->Activated_mAb_Linker EDC, sulfo-NHS Payload Amine-Payload ADC Final ADC Payload->ADC Activated_mAb_Linker->ADC Characterization DAR, Purity, Potency ADC->Characterization

Caption: ADC Synthesis Workflow using a Bifunctional Linker.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Receptor Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Apoptosis PayloadRelease->Apoptosis 5. Cell Death

Caption: General Mechanism of Action for an ADC.

References

Application Notes and Protocols for Coupling HOOCCH₂(OCH₂CH₂)₅OCH₂COOtBu to an Antibody

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, such as antibodies. By covalently attaching PEG chains, the antibody's stability, solubility, and circulation half-life can be significantly enhanced, while reducing its immunogenicity.[1] This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, HOOCCH₂O-PEG₅-CH₂COOtBu, to an antibody.

This specific linker possesses a free carboxylic acid at one terminus for immediate conjugation and a tert-butyl (tBu) protected carboxylic acid at the other. This allows for a two-step conjugation strategy. First, the free carboxyl group is coupled to the antibody. Subsequently, the tBu protecting group is removed to expose the second carboxyl group, which can then be used for further modifications if desired. The most common method for coupling a carboxyl group to a primary amine (e.g., lysine residues on an antibody) is through the formation of an active N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.[2][3]

Materials and Reagents

ReagentSupplierCatalog Number
Monoclonal Antibody(User-defined)-
HOOCCH₂O-PEG₅-CH₂COOtBu(e.g., BroadPharm)(Product specific)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)(e.g., Thermo Fisher Scientific)(Product specific)
N-hydroxysuccinimide (NHS)(e.g., Thermo Fisher Scientific)(Product specific)
2-(N-morpholino)ethanesulfonic acid (MES) buffer(e.g., Sigma-Aldrich)(Product specific)
Phosphate-buffered saline (PBS), pH 7.4(e.g., Gibco)(Product specific)
Trifluoroacetic acid (TFA)(e.g., Sigma-Aldrich)(Product specific)
Dichloromethane (DCM)(e.g., Sigma-Aldrich)(Product specific)
Dimethylformamide (DMF)(e.g., Sigma-Aldrich)(Product specific)
Zeba™ Spin Desalting Columns, 7K MWCO(e.g., Thermo Fisher Scientific)(Product specific)
Amicon® Ultra Centrifugal Filter Units, 30K MWCO(e.g., MilliporeSigma)(Product specific)

Experimental Protocols

Part 1: Activation of HOOCCH₂O-PEG₅-CH₂COOtBu and Conjugation to Antibody

This part of the protocol describes the activation of the free carboxylic acid on the PEG linker and its subsequent coupling to the primary amines of the antibody.

1.1. Antibody Preparation:

  • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to an amine-free buffer such as MES or PBS. This can be achieved using a desalting column or through dialysis.

  • Adjust the antibody concentration to 1-10 mg/mL in the chosen reaction buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0).

1.2. Activation of the PEG Linker:

  • Immediately before use, prepare a 10 mM solution of the HOOCCH₂O-PEG₅-CH₂COOtBu linker in an anhydrous organic solvent such as DMF or DMSO.[4][5]

  • In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in 0.1 M MES buffer, pH 6.0.

  • To activate the PEG linker, mix the PEG linker solution with the EDC/NHS solution at a molar ratio of 1:1.2:1.2 (PEG:EDC:NHS).

  • Incubate the activation reaction for 15-30 minutes at room temperature.

1.3. Conjugation to the Antibody:

  • Add the activated PEG linker solution to the antibody solution. A typical molar excess of PEG linker to antibody is 20-fold, but this should be optimized for the specific antibody and desired degree of PEGylation.[5]

  • The final concentration of the organic solvent from the PEG linker solution should not exceed 10% of the total reaction volume.[5]

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a final concentration of 10-50 mM Tris or hydroxylamine.

1.4. Purification of the Antibody-PEG-tBu Conjugate:

  • Remove unreacted PEG linker and byproducts using a desalting column or size-exclusion chromatography (SEC).

  • Concentrate the purified conjugate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Part 2: Deprotection of the Tert-Butyl Ester

This section details the removal of the t-butyl protecting group to expose the second carboxylic acid.

2.1. Deprotection Reaction:

  • Lyophilize the purified antibody-PEG-tBu conjugate to remove all water.

  • Prepare a deprotection solution of 50-95% trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM).[6][7]

  • Resuspend the lyophilized conjugate in the TFA/DCM solution. The concentration will depend on the antibody.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove the TFA and DCM by evaporation under a stream of nitrogen or by lyophilization.

2.2. Purification of the Deprotected Antibody-PEG-COOH Conjugate:

  • Resuspend the dried conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Immediately purify the deprotected conjugate using a desalting column to remove residual TFA and other small molecules.

  • Concentrate the final conjugate and exchange it into the desired storage buffer.

Characterization of the Antibody-PEG Conjugate

The extent of PEGylation can be determined using various analytical techniques.

TechniquePrincipleInformation Obtained
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ions.Provides the molecular weight of the conjugate, allowing for the determination of the average number of PEG linkers attached per antibody.[8][9][10]
SDS-PAGE Separates proteins based on their molecular weight.A shift in the band of the PEGylated antibody compared to the unconjugated antibody indicates successful conjugation and can provide a qualitative assessment of the degree of PEGylation.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.An earlier elution time for the PEGylated antibody compared to the native antibody confirms an increase in size due to PEGylation.[11]
ELISA Uses antibodies to detect and quantify the PEGylated protein.Can be used to quantify the concentration of the PEGylated antibody.[12][13]

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the key processes described in this protocol.

experimental_workflow cluster_part1 Part 1: Conjugation cluster_part2 Part 2: Deprotection cluster_char Characterization Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction Antibody_Prep->Conjugation PEG_Activation PEG Linker Activation (EDC/NHS) PEG_Activation->Conjugation Purification1 Purification of Antibody-PEG-tBu Conjugation->Purification1 Deprotection t-Butyl Deprotection (TFA/DCM) Purification1->Deprotection Lyophilized Conjugate Purification2 Purification of Antibody-PEG-COOH Deprotection->Purification2 MALDI MALDI-TOF MS Purification2->MALDI SDS_PAGE SDS-PAGE Purification2->SDS_PAGE SEC SEC Purification2->SEC

Caption: Experimental workflow for antibody-PEG conjugation.

reaction_pathway Antibody Antibody-NH2 Conjugate_tBu Antibody-NHCO-PEG-COOtBu Antibody->Conjugate_tBu Coupling PEG_Linker HOOC-PEG-COOtBu Activated_PEG NHS-OOC-PEG-COOtBu PEG_Linker->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Activated_PEG->Conjugate_tBu Final_Conjugate Antibody-NHCO-PEG-COOH Conjugate_tBu->Final_Conjugate Deprotection TFA TFA TFA->Final_Conjugate

Caption: Chemical reaction pathway for PEGylation.

References

Application Notes and Protocols for EDC/NHS Chemistry with HOOCCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the heterobifunctional PEG linker, HOOCCH2O-PEG5-CH2COOtBu, in bioconjugation reactions utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This PEG5 linker possesses a terminal carboxylic acid for immediate conjugation and a tert-butyl protected carboxylic acid at the other terminus, allowing for subsequent deprotection and further modification.

Polyethylene glycol (PEG) linkers are widely employed in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3][4][5] The discrete length of this PEG5 linker provides a defined spacer arm, crucial for maintaining the biological activity of the conjugated molecules. EDC/NHS chemistry is a popular method for covalently coupling carboxyl groups to primary amines, forming stable amide bonds under mild aqueous conditions.[6][7][8][9]

Reaction Mechanism

EDC activates the carboxyl group of the PEG linker, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on a target molecule (e.g., protein, peptide, or antibody). However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then efficiently reacts with the primary amine to form a stable amide bond, releasing N-hydroxysuccinimide.[7][9][10]

EDC_NHS_Mechanism PEG_COOH HOOC-PEG-R' O_acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->PEG_COOH Hydrolysis NHS_ester NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS - EDC urea NHS NHS Conjugate R-NH-CO-PEG-R' NHS_ester->Conjugate Amine R-NH₂ (e.g., Protein)

EDC/NHS reaction mechanism for amine conjugation.

Experimental Protocols

Materials
  • PEG Linker: this compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

  • Molecule to be conjugated (Protein, Peptide, etc.): Containing a primary amine.

  • Desalting Columns: For purification.

Protocol 1: Two-Step Aqueous Conjugation

This protocol is recommended to minimize self-conjugation or polymerization of molecules that contain both carboxyl and amine groups.[11][12]

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.

  • Add EDC and NHS/Sulfo-NHS to the PEG linker solution. A molar excess of EDC and NHS over the PEG linker is recommended. See Table 1 for suggested molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, the activated PEG linker can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing molecule (e.g., protein) in Coupling Buffer. The optimal pH for the reaction with the NHS-activated linker is 7.2-8.0.[6]

  • Add the activated PEG linker solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (see Table 1).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.[4][6] Hydroxylamine will hydrolyze unreacted NHS esters, while Tris will react with them.

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification Reagents Equilibrate Reagents (EDC, NHS, PEG Linker) Dissolve_PEG Dissolve PEG Linker in Activation Buffer Reagents->Dissolve_PEG Buffers Prepare Buffers (Activation & Coupling) Buffers->Dissolve_PEG Add_EDC_NHS Add EDC and NHS to PEG Solution Dissolve_PEG->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at RT Add_EDC_NHS->Incubate_Activation Mix Combine Activated PEG with Amine-Molecule Incubate_Activation->Mix Prepare_Protein Prepare Amine-Molecule in Coupling Buffer Prepare_Protein->Mix Incubate_Conjugation Incubate 2h at RT or O/N at 4°C Mix->Incubate_Conjugation Quench Quench Reaction (e.g., Tris or Hydroxylamine) Incubate_Conjugation->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify

Workflow for two-step aqueous conjugation.
Protocol 2: Deprotection of the Tert-Butyl Ester

The tert-butyl ester is stable under the neutral to slightly acidic conditions of the EDC/NHS coupling.[13] It can be removed under acidic conditions to reveal a free carboxylic acid for further conjugation.

  • Lyophilize the purified PEG-conjugated molecule to remove any aqueous buffer.

  • Dissolve the conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50-95% TFA). The exact concentration and reaction time will need to be optimized to ensure complete deprotection without damaging the conjugated molecule.

  • Incubate at room temperature for 1-2 hours.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • The deprotected conjugate can be purified using a desalting column or dialysis to remove residual TFA.

Note: The acidic conditions for tert-butyl ester deprotection may not be suitable for all biomolecules. The stability of the target molecule under acidic conditions should be evaluated. Alternative deprotection methods using milder acids like aqueous phosphoric acid or Lewis acids such as ZnBr₂ can be considered.[2][3][7]

Data Presentation

Table 1: Recommended Molar Ratios for Optimization

ReactantMolar Ratio (Linker:Reagent)Purpose
EDC1:2 to 1:10Activation of the carboxyl group.
NHS/Sulfo-NHS1:2 to 1:10Stabilization of the activated intermediate.
Amine-Molecule1:1 to 1:10 (Linker:Amine)Conjugation to the activated linker.

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency- Inactive EDC/NHS- Hydrolysis of NHS-ester- Incorrect buffer pH- Use fresh, properly stored reagents.- Perform conjugation step immediately after activation.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.
Aggregation of Conjugate- High degree of labeling- Hydrophobic interactions- Reduce the molar ratio of the PEG linker to the target molecule.- Include additives like arginine or Tween-20 in the buffer.
Incomplete t-Butyl Deprotection- Insufficient acid concentration or time- Increase TFA concentration or incubation time. Monitor deprotection by mass spectrometry.
Degradation of Biomolecule- Harsh deprotection conditions- Test the stability of the biomolecule to the chosen acidic conditions. Consider milder deprotection reagents.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with HOOCCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the heterobifunctional linker, HOOCCH2O-PEG5-CH2COOtBu, in solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established Fmoc/tBu chemistry and are intended to serve as a foundational methodology for the synthesis of custom peptides.

Introduction to the this compound Linker

The this compound linker is a valuable tool in modern peptide chemistry. Its structure offers several advantages for SPPS:

  • Hydrophilic Spacer: The penta(ethylene glycol) (PEG5) chain is hydrophilic, which can help to improve the solvation of the growing peptide chain, particularly for hydrophobic sequences. This can lead to more efficient coupling reactions and higher purity of the final peptide.

  • Bifunctional Nature: The linker possesses two distinct functional groups. The free carboxylic acid (HOOC-) allows for straightforward attachment to an amino-functionalized solid support (e.g., aminomethyl resin). The tert-butyl ester (-COOtBu) provides a stable protecting group for the other end of the linker during peptide chain elongation and can be cleaved under acidic conditions to yield a C-terminal carboxylic acid on the synthesized peptide.

  • Defined Length: The discrete length of the PEG chain (n=5) ensures a uniform spacer between the peptide and the solid support, which can be beneficial for applications where precise control over distance is important, such as in peptide-protein interaction studies or the development of peptide-drug conjugates.

Experimental Protocols

Attachment of the Linker to Amino-Functionalized Resin

This protocol describes the coupling of the this compound linker to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl (AM) resin (e.g., NovaSyn® TGA resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3 x resin volume).

  • If the resin is supplied as an Fmoc-protected amine, deprotect by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume) and perform a Kaiser test to confirm the presence of free primary amines.

  • In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt or OxymaPure® (2-3 equivalents) in a minimal amount of DMF.

  • Add DIC (2-3 equivalents) to the linker solution and allow it to pre-activate for 10-15 minutes.

  • Add the activated linker solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (5 x resin volume) and DCM (3 x resin volume).

  • Dry the resin under vacuum.

Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the general cycle for the elongation of the peptide chain on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin from the previous step

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/OxymaPure®)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF

  • DCM

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x resin volume).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).

  • Monitoring (Optional): Perform a Kaiser test to ensure complete coupling before proceeding to the next cycle.

  • Repeat steps 2-6 for each amino acid in the peptide sequence.

Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups and the tert-butyl ester of the linker.

Materials:

  • Peptide-on-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-on-resin with DCM (5 x resin volume) and dry under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours. The PEG-PS support will swell in the trifluoroacetic acid (TFA).[1]

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

Due to the lack of specific published data for the this compound linker, the following table presents typical expected values for SPPS. Actual results will vary depending on the peptide sequence, coupling efficiency, and purification methods.

ParameterTypical RangeNotes
Crude Peptide Purity 50-85%Determined by RP-HPLC. Purity is highly sequence-dependent.
Final Peptide Purity >95%After purification by preparative RP-HPLC.
Overall Yield 10-40%Calculated based on the initial resin loading. Yield is influenced by the number of coupling cycles and peptide length.

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation (Iterative) cluster_cleavage Cleavage & Deprotection Resin Aminomethyl Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Linker_Coupling Couple this compound Swell_Resin->Linker_Coupling Capped_Resin Linker-Functionalized Resin Linker_Coupling->Capped_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capped_Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->AA_Coupling Washing2 DMF/DCM Wash AA_Coupling->Washing2 Washing2->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Washing2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis.

Hypothetical Signaling Pathway Application

A peptide synthesized with the this compound linker could be used to create a bioconjugate for targeted drug delivery. For example, a cell-penetrating peptide (CPP) could be conjugated to a small molecule inhibitor to enhance its uptake into cancer cells.

Signaling_Pathway cluster_conjugate Bioconjugate cluster_cell Target Cancer Cell CPP Cell-Penetrating Peptide (Synthesized via SPPS) Linker PEG5 Linker CPP->Linker Membrane Cell Membrane CPP->Membrane Enhanced Uptake Drug Small Molecule Inhibitor Linker->Drug Target Target Protein Drug->Target Inhibition Pathway Oncogenic Signaling Pathway Pathway->Target Apoptosis Apoptosis Target->Apoptosis Blockage of anti-apoptotic signal

Caption: Targeted drug delivery using a peptide-drug conjugate.

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques utilizing heterobifunctional polyethylene glycol (PEG) linkers. The following sections offer comprehensive protocols for common conjugation chemistries, quantitative data for comparing methodologies, and visual diagrams to illustrate key processes.

Introduction to Heterobifunctional PEG Linkers in Bioconjugation

Heterobifunctional PEG linkers are versatile tools in bioconjugation, enabling the covalent linkage of two different molecules with high precision and efficiency.[][2][3] These linkers consist of a polyethylene glycol chain with distinct reactive functional groups at each end.[] This dual reactivity is instrumental in various biomedical applications, particularly in targeted drug delivery, such as the construction of antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug.[][3]

The PEG component of the linker confers several advantageous properties to the resulting bioconjugate. It can enhance the solubility and stability of hydrophobic drugs, prolong their circulation half-life by shielding them from enzymatic degradation, and reduce the immunogenicity of the conjugated molecule.[][3] The length of the PEG chain can be customized to optimize the pharmacokinetic properties of the conjugate.[]

Commonly employed heterobifunctional PEG linkers feature a combination of reactive groups such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues on proteins), maleimides for reacting with sulfhydryl groups (e.g., cysteine residues), and bioorthogonal functionalities like azides and alkynes for "click chemistry" reactions.[4] The choice of linker and conjugation chemistry is critical for the stability, efficacy, and safety of the final bioconjugate.[3][]

Quantitative Data on Heterobifunctional PEG Bioconjugation

The selection of a bioconjugation strategy often depends on factors such as reaction efficiency, the stability of the resulting linkage, and the specific functional groups available on the biomolecules to be conjugated. The following tables summarize quantitative data from various studies to aid in the comparison of different heterobifunctional PEG linkers and conjugation chemistries.

Table 1: Stability of Antibody-Drug Conjugates (ADCs) with Different PEG Linker Chemistries

Linker TypeADC ConstructStress Condition% Aggregates% FragmentsReference
Maleimide-based PEGFG-ADC (DAR 4)Thermal Stress~2.5% (after 4 weeks)~1.5% (after 4 weeks)[6]
Maleimide-based PEGVAG-ADC (DAR 4)Thermal Stress~2.5% (after 4 weeks)~1.5% (after 4 weeks)[6]
Maleimide-based PEGFG-ADC (DAR 8)Thermal Stress~5% (after 4 weeks)~2% (after 4 weeks)[6]
Maleimide-based PEGVAG-ADC (DAR 8)Thermal Stress~3.5% (after 4 weeks)~2% (after 4 weeks)[6]
m-Amide PABC-PEGUncialamycin ADCMouse Serum (24h)7% Drug ReleaseNot Reported[7]

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ADC ConstructPEG LengthHalf-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)Maximum Tolerated Dose (mg/kg)Reference
ZHER2-PEG-MMAE4 kDa2.5-fold4.5-fold10[8]
ZHER2-PEG-MMAE10 kDa11.2-fold22-fold20[8]
IgG-MMAEPEG8Slower clearance than shorter PEGsNot ReportedNot Reported[9]
IgG-MMAEPEG12Similar clearance to PEG8Not ReportedNot Reported[9]

Table 3: Reaction Rates for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne ReagentReaction Rate Constant (M⁻¹s⁻¹)Reference
DBCO-Herceptin~0.14 - 0.28[10]
DBCO-PEG5-Herceptin~0.18 - 0.37[10]

Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEGs.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using an NHS-Ester-PEG-Maleimide linker.

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, small molecule drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.

  • Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH₂ solution.[11] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[11]

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[11]

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[11]

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Characterization:

  • Determine the degree of labeling and purity of the conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-PEG-NHS Ester

This protocol outlines the copper-free click chemistry conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.

Materials:

  • Protein with primary amines in an azide-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Desalting columns

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

  • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.

  • Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.

  • Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution.[13] The final DMSO concentration should be kept below 20%.[13]

  • Incubate the reaction at room temperature for 60 minutes.[11]

  • Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.

  • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: SPAAC Reaction with Azide-containing Molecule

  • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.

  • The reaction can be monitored by observing the decrease in the DBCO absorbance at ~310 nm.[13]

  • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization:

  • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

  • Confirm the conjugation and determine the degree of labeling by Mass Spectrometry.[14]

  • Assess the purity of the conjugate by SEC-HPLC.

Visualizations of Workflows and Pathways

Experimental Workflow for Two-Step NHS-Maleimide Bioconjugation

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Sulfhydryl Conjugation Protein-NH2 Protein-NH2 Incubation_1 Incubate (RT, 30 min or 4°C, 2h) Protein-NH2->Incubation_1 NHS-Ester-PEG-Maleimide NHS-Ester-PEG-Maleimide NHS-Ester-PEG-Maleimide->Incubation_1 Desalting_1 Remove Excess Linker (Desalting Column) Incubation_1->Desalting_1 Maleimide-PEG-Protein Maleimide-PEG-Protein Desalting_1->Maleimide-PEG-Protein Incubation_2 Incubate (RT, 30 min or 4°C, 2h) Maleimide-PEG-Protein->Incubation_2 Molecule-SH Molecule-SH Molecule-SH->Incubation_2 Purification Purify Conjugate (SEC) Incubation_2->Purification Final_Conjugate Protein-PEG-Molecule Purification->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using an NHS-Ester-PEG-Maleimide linker.

HER2 Signaling Pathway and ADC Mechanism of Action

G cluster_0 Extracellular cluster_1 Intracellular ADC Anti-HER2 ADC (e.g., Trastuzumab-PEG-Drug) HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway HER2_Receptor->PI3K_AKT_mTOR Dimerization & Activation RAS_MAPK RAS-MAPK Pathway HER2_Receptor->RAS_MAPK Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Inhibition of Microtubules or DNA Damage Cell_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Survival RAS_MAPK->Cell_Survival

Caption: Mechanism of action of a HER2-targeted ADC, leading to inhibition of downstream signaling.[6][12]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with HOOCCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to improve their physicochemical properties for biomedical applications. PEGylation enhances nanoparticle stability in biological fluids, prolongs circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system, and can provide functional groups for further conjugation of targeting ligands or therapeutic agents.[1][2] This document provides detailed protocols for the surface modification of nanoparticles using a heterobifunctional PEG linker, HOOCCH2O-PEG5-CH2COOtBu. This linker possesses a terminal carboxylic acid for covalent attachment to the nanoparticle surface and a t-butyl protected carboxylic acid at the other end, which can be deprotected to allow for subsequent functionalization.

These protocols are designed to be adaptable for various nanoparticle types, such as gold, iron oxide, or polymeric nanoparticles, that have been surface-functionalized with primary amines. The following sections detail the necessary materials, step-by-step experimental procedures, and characterization methods to successfully modify and analyze your nanoparticles.

Data Presentation

Successful surface modification can be monitored by observing changes in the physicochemical properties of the nanoparticles at each stage of the process. The following table summarizes expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation and subsequent deprotection.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)PEG Grafting Density (PEG/nm²)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5N/A
PEGylated Nanoparticles (tBu-Protected)125 ± 7< 0.2-5 ± 31.5 - 2.5
Deprotected PEGylated Nanoparticles128 ± 8< 0.2-30 ± 51.5 - 2.5

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Centrifugal filter units (e.g., Amicon Ultra)

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the this compound linker to amine-functionalized nanoparticles via EDC/NHS chemistry.[2][3][4]

  • Activation of the PEG Linker:

    • Dissolve this compound in 0.1 M MES buffer (pH 5.5-6.0) to a final concentration of 10 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the PEG linker.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the activated PEG linker solution. The molar ratio of PEG linker to surface amine groups on the nanoparticles should be optimized, but a 10-fold molar excess of the PEG linker is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Purification of PEGylated Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for your nanoparticle size.

    • Centrifuge to remove unreacted PEG linker, EDC, and NHS.

    • Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step. Perform at least three wash cycles.

    • Resuspend the purified PEGylated nanoparticles in a buffer of choice (e.g., PBS) for storage and characterization.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group from the PEGylated nanoparticles to expose the terminal carboxylic acid.[5][6][7]

  • Reaction Setup:

    • Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.

    • Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA and DCM are corrosive and volatile; handle them in a fume hood with appropriate personal protective equipment.

    • Resuspend the lyophilized nanoparticles in the TFA/DCM solution.

  • Deprotection Reaction:

    • Stir the nanoparticle suspension at room temperature for 2-4 hours.

    • Monitor the deprotection by taking small aliquots and analyzing via techniques like FTIR to observe the disappearance of the t-butyl peak.

  • Purification of Deprotected Nanoparticles:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in DI water.

    • Purify the deprotected nanoparticles using centrifugal filtration as described in Protocol 1, Step 3, to remove residual TFA and byproducts.

    • Resuspend the final deprotected, PEGylated nanoparticles in the desired buffer for subsequent applications.

Protocol 3: Characterization of Modified Nanoparticles

It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization.

  • Dynamic Light Scattering (DLS) and Zeta Potential:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) to monitor changes in nanoparticle size and size distribution.

    • Measure the zeta potential to assess changes in surface charge. A successful PEGylation should lead to a decrease in the positive charge of the initial amine-functionalized nanoparticles, and the subsequent deprotection should result in a negative zeta potential due to the exposed carboxylic acid groups.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Analyze the surface chemistry of the nanoparticles. Look for the appearance of characteristic PEG ether bond peaks (~1100 cm⁻¹) after PEGylation and the disappearance of the t-butyl C-H stretching peaks (~2980 cm⁻¹) after deprotection.

  • Quantification of PEG Grafting Density:

    • Thermogravimetric Analysis (TGA): Determine the weight loss corresponding to the decomposition of the PEG layer to calculate the amount of PEG per unit mass of the nanoparticle core.[8][9]

    • Quantitative Nuclear Magnetic Resonance (qNMR): Dissolve the modified nanoparticles and use a known internal standard to quantify the amount of PEG attached.[10][11]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_pegylation PEGylation cluster_deprotection Deprotection cluster_final Final Product start_np Amine-Functionalized Nanoparticles activation EDC/NHS Activation in MES Buffer peg_linker HOOC-PEG-COOtBu peg_linker->activation conjugation Conjugation Reaction (pH 7.2-7.5) activation->conjugation purification1 Purification (Centrifugal Filtration) conjugation->purification1 peg_np PEGylated Nanoparticles (tBu-Protected) deprotection_reaction Deprotection Reaction peg_np->deprotection_reaction purification1->peg_np deprotection_reagent TFA/DCM deprotection_reagent->deprotection_reaction purification2 Purification (Evaporation & Filtration) deprotection_reaction->purification2 deprotected_np Deprotected PEGylated Nanoparticles final_product Functionalized Nanoparticles with Terminal COOH deprotected_np->final_product purification2->deprotected_np

Caption: Experimental workflow for nanoparticle surface modification.

drug_delivery_pathway cluster_bloodstream Bloodstream cluster_target_cell Target Cell np_drug PEGylated Nanoparticle with Drug Cargo opsonin Opsonin Proteins np_drug->opsonin Reduced Interaction (Steric Hindrance) receptor Cell Surface Receptor np_drug->receptor Targeting Ligand Binding macrophage Macrophage opsonin->macrophage Phagocytosis endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cellular_target Intracellular Target (e.g., DNA, enzymes) drug_release->cellular_target therapeutic_effect Therapeutic Effect cellular_target->therapeutic_effect

Caption: Enhanced drug delivery via PEGylated nanoparticles.

References

Application Notes and Protocols for Creating Stable Amide Bonds with Carboxylated PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains can enhance solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule. Among the various chemical strategies for PEGylation, the formation of a stable amide bond between a carboxylated PEG linker and an amine-functionalized molecule is a robust and popular method. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the efficient and reproducible synthesis of PEG-amide conjugates.

Data Presentation: Quantitative Analysis of Amide Bond Formation

The efficiency, purity, and stability of PEG-amide conjugates are influenced by several factors, including the choice of coupling reagents and reaction conditions such as pH. Below are tables summarizing quantitative data gathered from various studies to aid in the selection of optimal PEGylation parameters.

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.

Table 2: Effect of pH on the Efficiency of EDC/NHS Mediated PEGylation

pH of ReactionCarboxyl Activation EfficiencyAmine Coupling EfficiencyOverall YieldPurity
4.5 - 5.5 HighLowModerateHigh
6.0 - 7.0 ModerateModerateModerate-HighHigh
7.0 - 8.0 LowHighHighHigh
> 8.5 Very LowHighLowModerate-High

Note: A two-step process is often employed where the carboxyl group is activated at a lower pH (4.5-5.5) with EDC/NHS, and the pH is then raised to 7.0-8.0 for the addition of the amine-containing molecule to achieve optimal overall yield.

Table 3: Stability of Amide vs. Ester Linkages in PEG Conjugates

Linkage TypeHydrolytic Stability (t1/2 at pH 7.4, 37°C)Enzymatic Stability
Amide Very High (> 1 year)Generally High
Ester Low to Moderate (hours to days)Susceptible to esterases

Experimental Protocols

Herein are detailed protocols for the two most common methods for forming stable amide bonds with carboxylated PEG linkers.

Protocol 1: Two-Step EDC/NHS Coupling of Carboxylated PEG to an Amine-Containing Molecule

This is a widely used method that involves the activation of the carboxyl group on the PEG linker with EDC and NHS to form a more stable NHS-ester intermediate, which then reacts with the primary amine.

Materials:

  • Carboxylated PEG (PEG-COOH)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reactants)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylated PEG in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.

  • Activation of Carboxylated PEG:

    • To the PEG-COOH solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEG-Amide Conjugate:

    • Purify the conjugate from unreacted PEG, quenched NHS-esters, and other byproducts using an appropriate method such as SEC or dialysis.

    • The choice of purification method will depend on the size and properties of the final conjugate.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm the degree of PEGylation and purity.

Protocol 2: One-Pot HATU Coupling of Carboxylated PEG to an Amine-Containing Molecule

HATU is a highly efficient coupling reagent that allows for a one-pot reaction with high yields and minimal side reactions.

Materials:

  • Carboxylated PEG (PEG-COOH)

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., SEC or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylated PEG and the amine-containing molecule in anhydrous DMF.

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 100 mM).

    • Have DIPEA or TEA ready for addition.

  • Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the carboxylated PEG (1 equivalent) and HATU (1.1 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by a suitable analytical technique like LC-MS.

  • Purification of the PEG-Amide Conjugate:

    • Once the reaction is complete, the solvent (DMF) can be removed under reduced pressure.

    • The crude product is then purified using an appropriate method such as SEC or dialysis to remove excess reagents and byproducts.

  • Characterization:

    • Characterize the purified conjugate using SDS-PAGE, LC-MS, or MALDI-TOF MS to determine the extent of PEGylation and assess purity.

Visualizations

The following diagrams illustrate the key processes involved in creating stable amide bonds with carboxylated PEG linkers.

G cluster_activation Carboxyl Activation cluster_coupling Amine Coupling PEG_COOH PEG-COOH Activated_PEG PEG-NHS Ester PEG_COOH->Activated_PEG Activation (pH 4.5-5.5) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG PEG_Amide PEG-Amide Conjugate Activated_PEG->PEG_Amide Coupling (pH 7.0-8.0) Amine_Molecule Amine-Molecule (R-NH2) Amine_Molecule->PEG_Amide G start Start prep Prepare Reactants (PEG-COOH, Amine-Molecule, EDC, NHS, Buffers) start->prep activation Activate PEG-COOH with EDC/NHS (pH 4.5-5.5, 15-30 min) prep->activation coupling Add Amine-Molecule and adjust pH to 7.2-7.5 (2h @ RT or O/N @ 4°C) activation->coupling quench Quench Reaction (Tris or Hydroxylamine) coupling->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Product (LC-MS, SDS-PAGE) purify->characterize end End characterize->end G cluster_factors Factors Influencing Reaction Efficiency efficiency High Reaction Efficiency & Purity reagent Choice of Coupling Reagent (e.g., EDC/NHS, HATU) reagent->efficiency ph Reaction pH (Activation vs. Coupling) ph->efficiency ratio Molar Ratio of Reactants (PEG:Amine:Coupling Reagent) ratio->efficiency time_temp Reaction Time & Temperature time_temp->efficiency

Troubleshooting & Optimization

Technical Support Center: Optimizing HOOCCH2O-PEG5-CH2COOtBu Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of HOOCCH2O-PEG5-CH2COOtBu to amine-containing molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a free carboxylic acid (-COOH) group at one end and a tert-butyl (tBu) ester-protected carboxylic acid at the other. This structure allows for the selective conjugation of the free carboxyl group to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug) while the t-butyl ester protects the other end. This linker is commonly used in bioconjugation and drug delivery to create precisely defined molecular architectures.[1]

Q2: What is the principle of EDC/NHS chemistry for conjugation?

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[1][3][2] To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[1] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[1]

Q3: Will the t-butyl ester group on the PEG linker be cleaved during the EDC/NHS conjugation?

Under the recommended reaction conditions for EDC/NHS coupling (pH 4.5-7.5, room temperature), the tert-butyl ester is generally stable.[4] Tert-butyl esters are sensitive to strong acidic conditions (like neat trifluoroacetic acid) and very high or low pH at elevated temperatures, which are not conditions typically used for this type of bioconjugation.[5][6]

Q4: What is the optimal pH for the conjugation reaction?

A two-step pH process is recommended for optimal efficiency.[7][8][9][10]

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0.[11][12][13] MES buffer is a common and suitable choice for this step as it does not contain competing carboxyl or amine groups.[1][3]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.0-8.0.[7][9][10] At this pH, the primary amines are deprotonated and more nucleophilic. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice for this step.[9]

Q5: What are the recommended molar ratios of reagents?

The optimal molar ratios can vary depending on the specific substrates. However, a good starting point is a molar excess of EDC and NHS over the this compound linker. The ratio of the PEG linker to the amine-containing molecule should be optimized based on the desired degree of labeling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC or NHS due to hydrolysis.Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[11][14] Prepare EDC/NHS solutions immediately before use.[11]
Incorrect pH of reaction buffers.Verify the pH of your activation (MES, pH 4.5-6.0) and coupling (PBS, pH 7.0-8.0) buffers.[7][8][9][10]
Presence of competing nucleophiles in buffers.Ensure your buffers are free of primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the activated PEG linker.[8][15]
Insufficient molar excess of EDC/NHS.Increase the molar ratio of EDC and NHS to the PEG linker. A 2- to 10-fold molar excess is a common starting point.
Hydrolysis of the NHS-ester intermediate.Minimize the time between the activation and coupling steps. The half-life of NHS esters decreases as the pH increases.[7]
Precipitation of Reactants Poor solubility of the PEG linker or the target molecule.Perform the reaction in a co-solvent system, such as DMSO/aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your biomolecule (typically <10%).[11][14]
Protein aggregation.Optimize protein concentration and buffer conditions. Consider adding stabilizing excipients if compatible with the reaction chemistry.
Undesired Side Reactions (e.g., cross-linking of the target molecule) Target molecule contains both amines and carboxyl groups.A two-step protocol is crucial. Activate the PEG linker first, then remove or quench the excess EDC before adding your amine-containing molecule.[1][2][10]
Hydrolysis of the t-butyl ester.Avoid extreme pH values and high temperatures. Confirm that your reaction conditions are within the recommended range (pH 4.5-8.0, room temperature).
Difficulty in Purifying the Conjugate Unreacted PEG linker and byproducts co-elute with the product.Use a purification method with appropriate resolution, such as size exclusion chromatography (SEC) or reverse-phase HPLC, to separate the conjugate from smaller reactants.
Multiple PEGylation products.Optimize the molar ratio of the PEG linker to your target molecule to control the degree of labeling.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to an Amine-Containing Molecule

This protocol is designed for the selective conjugation of the free carboxylic acid on the PEG linker to a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for dissolving reagents)

  • Purification system (e.g., SEC, HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[11][14]

    • Dissolve the this compound linker in Activation Buffer to a desired concentration (e.g., 10 mM). If solubility is an issue, a stock solution can be prepared in anhydrous DMSO or DMF.

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Immediately before use, prepare concentrated stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer (e.g., 100 mM).

  • Activation of the PEG Linker:

    • In a reaction tube, add the dissolved this compound.

    • Add the EDC stock solution to achieve a 5-fold molar excess over the PEG linker.

    • Immediately add the NHS/Sulfo-NHS stock solution to achieve a 5-fold molar excess over the PEG linker.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated PEG linker solution to the solution of the amine-containing molecule. A 1:1 to 10:1 molar ratio of activated PEG to the target molecule is a common starting range for optimization.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagent.

Data Presentation

Table 1: Recommended Reaction Parameters for Optimization
ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.[1][13]
Coupling pH 7.0 - 8.0Promotes nucleophilic attack by the deprotonated primary amine.[9]
Molar Ratio (EDC:PEG) 2:1 to 10:1Ensures efficient activation of the carboxylic acid.
Molar Ratio (NHS:PEG) 2:1 to 10:1Stabilizes the activated intermediate.
Molar Ratio (PEG:Amine) 1:1 to 20:1Varies depending on the target molecule and desired degree of labeling.
Reaction Time (Activation) 15 - 30 minutesSufficient for NHS-ester formation.
Reaction Time (Coupling) 2 hours to overnightAllows for efficient conjugation.
Temperature Room Temperature (20-25°C)Balances reaction rate and stability of reagents and biomolecules.

Visualizations

Conjugation_Mechanism PEG_COOH HOOC-PEG-COOtBu O_Acylisourea Active O-Acylisourea Intermediate PEG_COOH->O_Acylisourea + EDC EDC EDC Urea Urea byproduct O_Acylisourea->PEG_COOH Hydrolysis NHS_Ester NHS-Ester Intermediate O_Acylisourea->NHS_Ester + NHS NHS NHS NHS_Ester->PEG_COOH Hydrolysis Conjugate R-NH-CO-PEG-COOtBu NHS_Ester->Conjugate + R-NH2 Amine R-NH2 Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_purification 4. Quench & Purify Prep_PEG Dissolve HOOC-PEG-COOtBu in Activation Buffer Activate Mix PEG, EDC, and NHS (pH 4.5-6.0) Incubate 15-30 min Prep_PEG->Activate Prep_Amine Dissolve Amine Molecule in Coupling Buffer Couple Add activated PEG to Amine Molecule (pH 7.0-8.0) Incubate 2h - overnight Prep_Amine->Couple Prep_EDC_NHS Prepare fresh EDC/NHS stock solutions Prep_EDC_NHS->Activate Activate->Couple Quench Add Quenching Solution (e.g., Tris, Hydroxylamine) Couple->Quench Purify Purify Conjugate (e.g., SEC, HPLC) Quench->Purify Troubleshooting_Tree Start Low Conjugation Yield? Check_Reagents Are EDC/NHS fresh? Start->Check_Reagents Yes Check_pH Are buffer pH values correct? Check_Reagents->Check_pH Yes Use_Fresh Use fresh reagents Check_Reagents->Use_Fresh No Check_Buffers Are buffers free of competing amines? Check_pH->Check_Buffers Yes Remake_Buffers Remake buffers and verify pH Check_pH->Remake_Buffers No Increase_Ratio Increase EDC/NHS molar ratio Check_Buffers->Increase_Ratio Yes Use_Amine_Free Use amine-free buffers (MES, PBS) Check_Buffers->Use_Amine_Free No Success Problem Solved Increase_Ratio->Success Use_Fresh->Success Remake_Buffers->Success Use_Amine_Free->Success

References

common side reactions with activated carboxyl PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with activated carboxyl PEG linkers, particularly N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using NHS-ester activated PEG linkers?

A1: The primary side reaction is the hydrolysis of the NHS ester, which competes with the desired amine conjugation reaction.[1][2] This hydrolysis results in an inactive carboxyl group on the PEG linker, rendering it unable to react with the target molecule. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[1][3]

Q2: How does pH affect the reaction of NHS-ester activated PEG linkers?

A2: The pH is a critical factor in the efficiency of PEGylation with NHS esters.[3] While the reaction with primary amines is faster at a more alkaline pH (typically 7.2-8.5), the competing hydrolysis reaction also accelerates significantly at higher pH values.[1][3] For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6.[1] Therefore, an optimal pH must be determined to balance the rate of the desired amidation against the rate of hydrolysis.

Q3: Can NHS-ester activated PEG linkers react with other amino acid residues besides lysine?

A3: While NHS esters are highly reactive towards primary amines (the N-terminus and the epsilon-amino group of lysine), side reactions with other nucleophilic amino acid side chains can occur.[4][5] Under certain conditions, serine, threonine, and tyrosine residues have shown reactivity.[4][5] The reactivity is influenced by factors such as pH and the local environment of the amino acid residue within the protein.[4]

Q4: What type of buffer should I use for my PEGylation reaction?

A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine.[1][6] These buffers will compete with the target molecule for reaction with the NHS ester, leading to a lower yield of the desired conjugate.[1][6] Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[1]

Q5: How can I stop the PEGylation reaction?

A5: The reaction can be quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine.[1] This will consume any remaining unreacted NHS-ester activated PEG.

Troubleshooting Guides

Problem 1: Low PEGylation Efficiency or Yield
Possible Cause Recommended Solution
Hydrolysis of NHS-ester PEG Optimize the reaction pH. A lower pH (e.g., 7.0-7.5) can slow down hydrolysis, though it may also slow the desired reaction.[1] Prepare the activated PEG solution immediately before use and do not store it in aqueous solution.[6]
Competing nucleophiles in buffer Ensure the use of an amine-free buffer such as phosphate, HEPES, or borate.[1]
Suboptimal Molar Ratio Increase the molar excess of the activated PEG linker to the target molecule. A 20-fold molar excess is a common starting point for antibodies.[6]
Low Protein Concentration Reactions in dilute protein solutions may be less efficient.[1] If possible, increase the concentration of the target molecule.
Poor quality of PEG reagent Impurities in the PEG linker, such as low molecular weight PEG, can lead to side products and lower yields of the desired conjugate.[7] Use high-quality, well-characterized PEG reagents.
Problem 2: Multi-PEGylation or Lack of Site-Specificity
Possible Cause Recommended Solution
High Reactivity at Alkaline pH Performing the reaction at a higher pH (e.g., > 8.5) can lead to the modification of multiple lysine residues.[8]
Targeting N-terminal vs. Lysine Residues To favor PEGylation at the N-terminus, which generally has a lower pKa than the epsilon-amino group of lysine, perform the reaction at a lower pH (e.g., pH 7 or below).[7]
Steric Hindrance The size of the PEG chain can influence the degree of PEGylation. Larger PEGs may result in fewer modifications due to steric hindrance.[8]

Quantitative Data Summary

The rate of hydrolysis of the NHS ester is a critical factor that competes with the desired amidation reaction. The following table summarizes the half-life of NHS esters under different pH conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[1]
7.4Not specified> 120 minutes[3]
8.0Room Temperature210 minutes (P3-NHS), 190 minutes (P4-NHS)[9]
8.5Room Temperature180 minutes (P3-NHS), 130 minutes (P4-NHS)[9]
8.6410 minutes[1]
9.0Not specified< 9 minutes[3]
9.0Room Temperature125 minutes (P3-NHS), 110 minutes (P4-NHS)[9]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with NHS-Ester Activated PEG
  • Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[6]

  • Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[6]

  • Activated PEG Preparation: Immediately before use, dissolve the NHS-ester activated PEG in a water-miscible organic solvent such as DMSO or DMF.[2][6] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[6]

  • Reaction: Add a calculated molar excess (e.g., 20-fold) of the activated PEG solution to the protein solution while gently stirring.[6] The final concentration of the organic solvent should ideally be less than 10%.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6] The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Analysis: Analyze the extent of PEGylation using techniques such as SDS-PAGE, IEX-HPLC, or mass spectrometry.

Visualizations

Reaction_Pathway cluster_desired Desired Amidation Pathway cluster_side Side Reaction: Hydrolysis Activated_PEG PEG-NHS Ester PEGylated_Protein PEG-Protein Conjugate (Stable Amide Bond) Activated_PEG->PEGylated_Protein + Protein-NH2 (pH 7.2-8.5) Protein_Amine Protein-NH2 (Lysine or N-terminus) NHS_byproduct N-hydroxysuccinimide Activated_PEG_hydrolysis PEG-NHS Ester Inactive_PEG Inactive PEG-COOH Activated_PEG_hydrolysis->Inactive_PEG + H2O (pH dependent) Water H2O NHS_byproduct_hydrolysis N-hydroxysuccinimide

Caption: Desired amidation vs. side reaction of PEG-NHS ester.

Troubleshooting_Workflow start Start: Low PEGylation Yield check_buffer Is an amine-free buffer being used? start->check_buffer change_buffer Action: Switch to a non-amine buffer (e.g., Phosphate, HEPES) check_buffer->change_buffer No check_pH Is the reaction pH optimal? check_buffer->check_pH Yes change_buffer->check_pH optimize_pH Action: Perform a pH optimization study (e.g., pH 7.0, 7.5, 8.0) check_pH->optimize_pH No check_reagent_prep Was the activated PEG used immediately after dissolution? check_pH->check_reagent_prep Yes optimize_pH->check_reagent_prep prepare_fresh Action: Prepare fresh activated PEG solution just before use check_reagent_prep->prepare_fresh No check_molar_ratio Is the PEG:Protein molar ratio sufficient? check_reagent_prep->check_molar_ratio Yes prepare_fresh->check_molar_ratio increase_ratio Action: Increase the molar excess of activated PEG check_molar_ratio->increase_ratio No success Success: Improved Yield check_molar_ratio->success Yes increase_ratio->success

Caption: Troubleshooting workflow for low PEGylation yield.

Caption: The effect of pH on PEGylation with NHS esters.

References

Technical Support Center: Preventing Aggregation During PEGylation with HOOC-CH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and protocols for researchers using the heterobifunctional linker HOOC-CH2O-PEG5-CH2COOtBu to prevent aggregation of proteins, nanoparticles, or other substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed immediate precipitation/aggregation after adding my activated PEG reagent. What is the most likely cause?

A1: Immediate aggregation upon adding the PEGylation reagent often points to a rapid change in solution conditions that lowers the stability of your substrate (e.g., a protein or nanoparticle). The primary suspects are:

  • Drastic pH Shift: The pH of your PEG reagent solution, especially after activation with EDC/NHS, might be significantly different from your substrate's buffer. This can shift the surface charge of your protein or nanoparticle, causing it to aggregate if the pH approaches its isoelectric point (pI).

  • High Reagent Concentration: Adding a highly concentrated bolus of the PEG reagent or activating agents (EDC/NHS) can cause localized "shocks" to the protein, leading to denaturation and aggregation.[1]

  • Solvent Mismatch: If the PEG reagent is dissolved in an organic solvent like DMSO or DMF, adding too large a volume (typically >10% of the total reaction volume) can denature proteins.[2]

Solution:

  • Ensure the pH of all component solutions are compatible before mixing.

  • Add the activated PEG reagent slowly and incrementally to the substrate solution while gently stirring.

  • Keep the volume of organic solvent to a minimum.

Q2: My protein conjugate appears soluble initially but aggregates during purification or storage. Why is this happening?

A2: Delayed aggregation suggests a change in the conjugate's intrinsic properties or a reaction with the storage buffer.

  • Change in Isoelectric Point (pI): PEGylation neutralizes positively charged surface lysines. This lowers the protein's overall pI. If the new pI is close to the pH of your purification or storage buffer, the conjugate's solubility will decrease dramatically, leading to aggregation.[3]

  • Increased Hydrophobicity: While PEG is hydrophilic, the overall conjugate's properties can change. In some cases, masking charged groups can expose underlying hydrophobic patches, promoting self-association over time.[4][5]

  • Instability of the Conjugate: The newly formed amide bond might be unstable under certain pH or buffer conditions, though this is less common. More likely, the storage conditions (e.g., temperature, freeze-thaw cycles) are destabilizing the PEGylated protein.[1][6]

Solution:

  • Characterize the pI of your conjugate and adjust your storage buffer to be at least 1-1.5 pH units away from it.

  • Screen different storage buffers and consider adding stabilizing excipients like arginine, glycerol, or non-ionic surfactants.[1][7]

  • Store samples at -80°C in single-use aliquots to prevent aggregation caused by repeated freeze-thaw cycles.[1]

Q3: How does the reaction pH affect aggregation, and what is the optimal range?

A3: The pH is one of the most critical parameters in this conjugation chemistry.[8] It represents a trade-off between reaction efficiency and reagent/protein stability. The process involves two key pH-dependent steps:

  • Carboxyl Activation (with EDC/NHS): This step is most efficient at a slightly acidic pH of 4.5-6.0 .[9][10] This protonates the carboxyl group, making it susceptible to activation by EDC.

  • Amine Coupling (NHS-ester reaction): The reaction of the activated NHS-ester with the primary amine on your substrate is most efficient at a physiological to slightly basic pH of 7.0-8.0 .[9][10] At this pH, the amine is deprotonated and nucleophilic, but the NHS-ester is also more susceptible to hydrolysis.[8]

Running the entire reaction at a single pH (e.g., 7.4) is common but can be suboptimal. High pH (>8.5) dramatically increases the hydrolysis rate of the NHS-ester, wasting the reagent and potentially leading to side reactions.[8] Low pH (<6.5) protonates the target amines, slowing the coupling reaction significantly.

Solution: For best results, use a two-step pH procedure: activate the PEG linker at pH 5-6, then add it to the substrate solution and raise the pH to 7.2-7.5 for the coupling reaction.[9][11]

Q4: Can the t-butyl ester on the HOOCCH2O-PEG5-CH2COOtBu linker cause aggregation?

A4: Not directly. The t-butyl ester is a protecting group for the second carboxylic acid. Its role is to prevent cross-linking by ensuring only one end of the PEG linker can react.[12][13] This is highly advantageous for preventing aggregation compared to using a di-acid PEG (HOOC-PEG-COOH).

However, an issue could arise if the t-butyl group is unintentionally removed (deprotected) by exposure to strong acidic conditions (pH < 2-3), which is unlikely in a standard PEGylation reaction.[12] If this were to happen, the now-active second carboxyl group could be activated by excess EDC, leading to intermolecular cross-linking and aggregation.

Q5: What is the recommended molar ratio of PEG linker to my substrate?

A5: The optimal molar ratio is highly dependent on the substrate and the desired degree of PEGylation. A higher ratio increases the chances of modification but also elevates the risk of aggregation and can be wasteful.

  • Starting Point: A common starting point is a 5-fold to 20-fold molar excess of the PEG reagent over the amine-containing substrate.[2][3]

  • High Protein Concentration: For concentrated protein solutions (>5 mg/mL), you can often use a lower molar excess.

  • Low Protein Concentration: Dilute solutions may require a higher molar excess to achieve the desired reaction rate.[2]

It is crucial to perform a series of small-scale optimization reactions to determine the ideal ratio for your specific system. Over-PEGylation can lead to loss of biological activity and aggregation.

Troubleshooting Summary Table

Parameter Recommended Range / Condition Rationale & Troubleshooting Notes
Reaction pH Activation: 4.5-6.0; Conjugation: 7.0-8.0Balances carboxyl activation efficiency with amine reactivity and NHS-ester stability. Incorrect pH is a primary cause of low yield and aggregation.[8][9]
Buffer Choice Non-amine buffers (e.g., MES for activation, PBS or HEPES for conjugation)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the substrate for the activated PEG, quenching the reaction.[9][11]
Molar Ratio (PEG:Substrate) 5:1 to 20:1 (molar excess)Highly empirical. Start with a small-scale titration to find the optimal ratio that maximizes conjugation without causing aggregation or loss of activity.[2][3]
Reagent Quality Use fresh, anhydrous DMSO/DMF for stock solutions; use EDC/NHS immediatelyEDC and especially NHS-esters are moisture-sensitive.[2] Hydrolyzed reagents are unreactive and can contribute to impurities. Store reagents desiccated at -20°C.[9]
Temperature Room Temperature or 4°CRoom temperature (30-60 min) or on ice (2 hours) are common.[2] Lower temperatures can slow hydrolysis and may help stabilize sensitive proteins.
Protein Concentration 1-10 mg/mLHigh concentrations can favor aggregation.[1] If aggregation occurs, try diluting the protein.
Mixing Add activated PEG dropwise while gently stirringAvoids localized high concentrations of reagents that can denature the protein.[14]

Detailed Experimental Protocol

This protocol describes a general two-step method for conjugating this compound to a protein with available primary amines (e.g., lysines).

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion Chromatography or Dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents (PEG linker, EDC, NHS) to room temperature before opening vials to prevent moisture condensation.[11]

    • Prepare a 100 mM stock solution of the PEG linker in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer (or anhydrous DMSO). Note: These solutions are not stable and should be used promptly.

  • PEG Linker Activation:

    • In a microfuge tube, combine the PEG linker, EDC, and NHS. For a typical reaction, use a 1:2:2 molar ratio (e.g., 1 µmol PEG, 2 µmol EDC, 2 µmol NHS).

    • Add Activation Buffer (pH 6.0) to the tube.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Protein Conjugation:

    • While the activation reaction is proceeding, prepare your protein solution in the Conjugation Buffer (pH 7.4). A typical concentration is 2-5 mg/mL.

    • Add the activated PEG-NHS ester solution dropwise to the protein solution. A 10-fold molar excess of PEG to protein is a good starting point.

    • Ensure the final concentration of DMSO is below 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[9] The primary amines in Tris will react with any remaining PEG-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Remove unreacted PEG and quenching buffer components by Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • Analyze the purified conjugate using SDS-PAGE (to observe the shift in molecular weight), and Dynamic Light Scattering (DLS) to confirm the absence of aggregates.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting aggregation issues during your PEGylation experiment.

G start Aggregation Observed (Precipitate or High DLS Polydispersity) check_timing When did aggregation occur? start->check_timing immediate Immediately After Reagent Addition check_timing->immediate Immediate delayed During/After Purification or Storage check_timing->delayed Delayed cause_ph Cause: pH Shock / Mismatch? immediate->cause_ph cause_pi Cause: Conjugate pI near Buffer pH? delayed->cause_pi cause_conc Cause: High Local Reagent Concentration? cause_ph->cause_conc No sol_ph Solution: Use two-step pH (Activation pH 6.0, Conjugation pH 7.4) cause_ph->sol_ph Yes cause_solvent Cause: Organic Solvent >10%? cause_conc->cause_solvent No sol_conc Solution: Add activated PEG reagent slowly/dropwise cause_conc->sol_conc Yes sol_solvent Solution: Minimize DMSO/DMF volume cause_solvent->sol_solvent Yes cause_stability Cause: Suboptimal Storage (Temp, Freeze-Thaw)? cause_pi->cause_stability No sol_pi Solution: Change buffer pH to be >1 unit away from conjugate pI cause_pi->sol_pi Yes cause_ratio Cause: Over-PEGylation (High Molar Ratio)? cause_stability->cause_ratio No sol_stability Solution: Add cryoprotectants, aliquot and store at -80°C cause_stability->sol_stability Yes sol_ratio Solution: Titrate and lower the PEG:Protein molar ratio cause_ratio->sol_ratio Yes

Caption: Troubleshooting workflow for PEGylation-induced aggregation.

References

Technical Support Center: HPLC Purification of Heterobifunctional PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of HOOCCH2O-PEG5-CH2COOtBu conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound?

A1: Reverse-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules of this nature.[1][] The separation is based on the hydrophobicity of the molecules. The tert-butyl (tBu) group on your conjugate provides significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase like C18 or C8.

Q2: Which type of HPLC column is best suited for this purification?

A2: A C18 column is an excellent starting point for purifying your conjugate.[1] C8 columns can also be used. For high-resolution analytical work or challenging separations, consider columns with a smaller particle size (e.g., < 5 µm).

Q3: My compound has poor UV absorbance. What detection methods can I use?

A3: Polyethylene glycol itself does not have a UV chromophore, making detection by UV-Vis challenging unless conjugated to a UV-active molecule.[] For universal detection of your PEG conjugate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[][4] Alternatively, a Refractive Index Detector (RID) can be used, although it is often less sensitive and incompatible with gradient elution.[] If available, Mass Spectrometry (MS) provides both detection and mass confirmation.[5]

Q4: Why does my chromatogram show a broad peak for my PEG conjugate?

A4: Peak broadening with PEG molecules can be caused by several factors. While large PEGs often have inherent polydispersity, a PEG5 linker should be monodisperse.[5][6] Therefore, broadening is more likely due to non-optimal chromatographic conditions, such as slow kinetics on the column stationary phase. This can often be improved by increasing the column temperature.[4] Another cause could be the presence of impurities with slightly different PEG chain lengths (e.g., PEG4 or PEG6), which RP-HPLC can effectively separate.[7]

Q5: In what solvent should I dissolve my sample before injection?

A5: Your sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. Ideally, dissolve the sample in the initial mobile phase composition (e.g., a high percentage of Mobile Phase A). If solubility is an issue, water-miscible organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but the injection volume should be kept as small as possible to avoid solvent effects that can distort peak shape.[8]

Experimental Protocol: RP-HPLC Purification

This protocol provides a robust starting point for purifying your this compound conjugate. Optimization may be required based on your specific crude sample and HPLC system.

Workflow Diagram

G crude Crude Conjugate Sample prep Sample Preparation (Dissolve in Mobile Phase A / DMF) crude->prep inject HPLC Injection prep->inject hplc Chromatographic Separation (C18 Column, Water/ACN Gradient) inject->hplc collect Fraction Collection (Based on Detector Signal) hplc->collect analyze Purity Analysis of Fractions (Analytical HPLC or LC-MS) collect->analyze evap Solvent Evaporation (Lyophilization or Rotary Evaporation) analyze->evap Pool Pure Fractions pure Pure this compound evap->pure G start Problem: Suboptimal Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting/Broad) start->peak_shape resolution Poor Resolution start->resolution recovery Low Recovery / No Peak start->recovery retention Inconsistent Retention Time start->retention cause_shape1 Column Overload or Degradation peak_shape->cause_shape1 cause_shape2 Secondary Interactions / Poor Kinetics peak_shape->cause_shape2 cause_res1 Gradient Too Steep resolution->cause_res1 cause_res2 Column Inefficiency resolution->cause_res2 cause_rec1 Sample Precipitation recovery->cause_rec1 cause_rec2 Inappropriate Detection recovery->cause_rec2 cause_ret1 Pump/System Leak retention->cause_ret1 cause_ret2 Poor Temperature Control retention->cause_ret2 sol_shape1 Solution: Reduce sample load. Flush or replace column. cause_shape1->sol_shape1 sol_shape2 Solution: Increase column temperature. Ensure TFA is in mobile phase. cause_shape2->sol_shape2 sol_res1 Solution: Make gradient shallower (e.g., 1% B per minute). cause_res1->sol_res1 sol_res2 Solution: Use a longer column or one with smaller particles. cause_res2->sol_res2 sol_rec1 Solution: Use stronger sample solvent (e.g., add ACN) or inject less. cause_rec1->sol_rec1 sol_rec2 Solution: Use a universal detector like ELSD or CAD. cause_rec2->sol_rec2 sol_ret1 Solution: Perform system maintenance. Check pressures and fittings. cause_ret1->sol_ret1 sol_ret2 Solution: Use a column thermostat. cause_ret2->sol_ret2

References

Technical Support Center: Challenges in Cleaving tert-Butyl Esters from PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cleavage of tert-butyl esters from polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for cleaving a tert-butyl ester from a PEG linker?

The most common method for the deprotection of tert-butyl esters from PEG linkers is acidolysis, typically using trifluoroacetic acid (TFA). A common starting point is a solution of 50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1] Reaction times can vary but a duration of 2 to 5 hours is often sufficient.[1]

Q2: My tert-butyl ester cleavage is incomplete. What are the possible causes and how can I resolve this?

Incomplete cleavage is a frequent issue. Several factors can contribute to this:

  • Insufficient Reaction Time or Reagent: The reaction may not have been allowed to proceed to completion. Increasing the reaction time or using a higher concentration of TFA can be effective.[2]

  • Steric Hindrance: The molecular environment around the ester linkage, influenced by the conjugated molecule or the length and structure of the PEG linker, can impede access of the acid to the ester.

  • Reagent Quality: Degradation of TFA can reduce its efficacy. It is crucial to use high-quality, fresh TFA for deprotection reactions.

To troubleshoot, it is recommended to monitor the reaction's progress using analytical techniques like HPLC or ¹H NMR. The disappearance of the tert-butyl peak in the ¹H NMR spectrum (typically a singlet at around 1.4 ppm) is a good indicator of cleavage.[1]

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

A primary challenge during the acidic cleavage of tert-butyl esters is the formation of a stable tert-butyl cation.[1] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in your molecule.[3] The tert-butyl cation can also react with TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[3]

To mitigate these side reactions, the addition of "scavengers" to the cleavage cocktail is highly recommended.[1][3] Scavengers are nucleophilic species that trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

Q4: Can I selectively cleave a tert-butyl ester in the presence of a Boc-protecting group on my PEG linker?

Selective deprotection of a tert-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability.[1] However, selective cleavage of the N-Boc group in the presence of a t-butyl ester can be achieved with high specificity using milder acidic conditions.[1] For selective ester cleavage, alternative, milder deprotection methods that do not affect the Boc group may need to be explored.

Q5: Are there milder alternatives to TFA for cleaving tert-butyl esters from PEG linkers?

Yes, several milder methods have been reported for the cleavage of tert-butyl esters, which can be advantageous when working with sensitive substrates. These include:

  • Silica Gel in Refluxing Toluene: This method has been shown to be effective for the cleavage of t-butyl esters.[4]

  • Zinc Bromide in Dichloromethane: A mild Lewis acid-based deprotection.[5]

  • Enzymatic Cleavage: Certain lipases and esterases can hydrolyze tert-butyl esters under mild conditions.[6]

  • Thermal Deprotection: In some cases, heating the PEG-conjugate in a suitable solvent can effect cleavage.[7]

The suitability of these methods will depend on the specific substrate and the other functional groups present.

Troubleshooting Guide

Problem Possible Cause Recommended Action Analytical Confirmation
Incomplete Cleavage Insufficient reaction time or TFA concentration.Increase reaction time in increments of 1-2 hours. Increase TFA concentration to 95%.Monitor by HPLC for the disappearance of starting material and appearance of the product peak. Confirm with ¹H NMR by observing the disappearance of the t-butyl signal.[8]
Steric hindrance around the ester linkage.Consider a stronger acid system or a longer reaction time. For future syntheses, a longer PEG linker might reduce steric hindrance.Compare HPLC and NMR data with a known standard if available.
Poor quality or degraded TFA.Use a fresh bottle of high-purity TFA.If the problem persists with fresh reagent, the cause is likely not the TFA quality.
Formation of Side Products (Alkylation) Presence of sensitive residues (e.g., Trp, Met) and reactive t-butyl cations.Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).Analyze the crude product by mass spectrometry to identify the mass of potential alkylated species. HPLC may show additional peaks.
Difficulty in Product Isolation/Purification The PEGylated product is highly soluble in the reaction workup solvents.After cleavage and removal of TFA, precipitate the product in cold diethyl ether.Characterize the precipitate by NMR and HPLC to confirm purity.
Incomplete removal of scavengers or their byproducts.Perform multiple precipitations or use a suitable chromatography method like size-exclusion chromatography (SEC) for purification.Analyze the final product by HPLC and NMR to ensure the absence of scavenger-related impurities.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage of tert-Butyl Ester from a PEG Linker

This protocol is a general procedure and may require optimization for specific substrates.

  • Preparation: Dissolve the tert-butyl ester-PEG conjugate in a minimal amount of dichloromethane (DCM).

  • Cleavage Reaction: To the solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[1] Monitor the progress of the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and TFA.[1]

  • Purification: Dissolve the residue in a small amount of DCM and precipitate the product by adding it dropwise to a stirred, cold solution of diethyl ether.[2] Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.[1]

Protocol 2: Cleavage with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues like tryptophan or methionine.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the tert-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).

  • Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.

Data Presentation

Table 1: Comparison of Cleavage Conditions for tert-Butyl Esters

Reagent/ConditionSubstrateYieldCommentsReference
50% TFA in DCM, 3h, RTm-PEG (5,000) carboxylic acid t-butyl ester95%High purity product obtained after recrystallization.[2]
50% TFA in DCM, 3h, RTPEG (40,000) dicarboxylic acid di-t-butyl ester84%Product purity confirmed to be >99% by ¹³C NMR.[2]
50% TFA in DCM, 5h, RTUgi product with t-butyl ester93%Crude product used in the next step without further purification.[1]
Silica gel, Toluene, reflux, 2h4-(4-Chlorophenyl)-4-pentenoic acid tert-butyl esterGoodA mild and selective method.[4]

Visualizations

Cleavage_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products PEG_tBu PEG-O-C(=O)-tBu Protonated_Ester PEG-O-C(=O⁺H)-tBu PEG_tBu->Protonated_Ester Protonation TFA TFA (H⁺) TFA->Protonated_Ester tBu_cation tBu⁺ Protonated_Ester->tBu_cation PEG_Acid PEG-COOH Protonated_Ester->PEG_Acid Elimination Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation

Caption: Acid-catalyzed cleavage of a tert-butyl ester from a PEG linker.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_incomplete Troubleshooting: Incomplete cluster_side_products Troubleshooting: Side Products cluster_end End Start Perform t-Bu Ester Cleavage Analysis Analyze by HPLC/NMR Start->Analysis Decision Cleavage Complete? Analysis->Decision Add_Scavengers Add Scavengers (TIS, H₂O) Analysis->Add_Scavengers Side Products Observed Increase_Time Increase Reaction Time Decision->Increase_Time No End Pure Product Decision->End Yes Increase_Time->Start Increase_TFA Increase TFA Concentration Increase_TFA->Start Check_Reagents Check Reagent Quality Check_Reagents->Start Add_Scavengers->Start Purify Purify by SEC/Precipitation End->Purify If necessary

Caption: A workflow for troubleshooting tert-butyl ester cleavage.

References

impact of pH on HOOCCH2O-PEG5-CH2COOtBu stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and reactivity of HOOCCH2O-PEG5-CH2COOtBu.

Stability and Reactivity Overview

This compound is a heterobifunctional PEG linker featuring a carboxylic acid (-COOH) and a tert-butyl ester (-COOtBu). The stability and reactivity of these terminal groups are highly dependent on the pH of the experimental conditions. The carboxylic acid is available for conjugation, typically with primary amines, using carbodiimide chemistry (e.g., EDC/NHS). The tert-butyl ester serves as a protecting group for a second carboxylic acid, which is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the free carboxylic acid.

Quantitative Data: pH-Dependent Stability

The following tables summarize the pH-dependent hydrolysis rates of the functional groups of the linker. The data for the tert-butyl ester is based on studies of tert-butyl formate and tert-butyl acetate, which serve as reasonable models for the behavior of the tert-butyl ester terminus of this compound.

Table 1: Hydrolysis Rate Constants of Tert-Butyl Formate at 22°C[1]

Hydrolysis TypepH RangeRate Constant (k)Half-life (t½) at 22°C
Acidic (k_A)< 5(2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹~6 hours at pH 2
Neutral (k_N)5 - 7(1.0 ± 0.2) × 10⁻⁶ s⁻¹~8 days
Basic (k_B)> 71.7 ± 0.3 M⁻¹s⁻¹~8 minutes at pH 11

Table 2: Activation Energies for Tert-Butyl Acetate Hydrolysis[2]

Hydrolysis MechanismActivation Energy (Ea)
Acid-catalyzed (A1 mechanism)27.5 kcal/mol
Uncatalyzed Solvolysis (B1 mechanism)26.8 kcal/mol

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the carboxylic acid end of the linker with an amine?

A1: The reaction of the carboxylic acid with a primary amine using EDC and NHS coupling is a two-step process with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.2 to 8.5. For best results, a two-pot reaction or a one-pot reaction with a pH adjustment is recommended.

Q2: At what pH is the tert-butyl ester group stable?

A2: The tert-butyl ester group is generally stable under neutral and basic conditions (pH > 7). It is sensitive to acidic conditions and will undergo hydrolysis to the corresponding carboxylic acid. Significant hydrolysis can occur at pH values below 5, with the rate of hydrolysis increasing as the pH becomes more acidic.

Q3: Can I perform the EDC/NHS coupling reaction at a low pH to avoid any potential side reactions with my molecule?

A3: While the initial activation of the carboxylic acid is favored at a low pH, the subsequent reaction with the amine is inefficient at this pH because the amine will be protonated and thus, not nucleophilic. Furthermore, prolonged exposure to acidic conditions (pH < 5) can lead to the unintended cleavage of the tert-butyl ester protecting group. Therefore, it is crucial to raise the pH to the optimal range (7.2-8.5) for the amine coupling step.

Q4: I am observing the cleavage of my tert-butyl ester during my EDC/NHS coupling. What could be the cause?

A4: Premature cleavage of the tert-butyl ester during an EDC/NHS coupling is likely due to exposure to acidic conditions for a prolonged period. This can happen if the pH of the reaction mixture is too low during the activation step or if the pH is not properly adjusted for the coupling step. Ensure your buffers are correctly prepared and that the pH is monitored throughout the process.

Q5: How can I monitor the stability of the tert-butyl ester during my experiments?

A5: The stability of the tert-butyl ester can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots of your reaction at different time points, you can quantify the amount of the intact linker and the cleaved di-acid product.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low yield of amine-coupled product 1. Suboptimal pH for amine coupling. 2. Hydrolysis of the NHS-ester intermediate. 3. Inactive EDC or NHS reagents.1. Ensure the pH for the coupling step is between 7.2 and 8.5. 2. Add the amine to the activated linker immediately after the activation step. 3. Use fresh, high-quality EDC and NHS.
Unintended cleavage of the tert-butyl ester 1. Reaction pH is too acidic. 2. Prolonged reaction time at a low pH.1. Carefully monitor and maintain the pH of the reaction. For the activation step, use a pH between 4.5 and 6.0 for a limited time. 2. Minimize the duration of the activation step before increasing the pH for the coupling reaction.
Formation of di-coupled product (cross-linking) The tert-butyl ester was prematurely cleaved, exposing a second carboxylic acid for reaction.1. Re-evaluate the pH conditions of your reaction to ensure the stability of the tert-butyl ester. 2. Purify the initial linker to ensure it is free from the di-acid impurity.
No reaction occurs 1. Inactive reagents (EDC/NHS). 2. Presence of interfering substances in the buffer (e.g., Tris, acetate). 3. Low reactivity of the amine.1. Use fresh EDC and NHS. 2. Use appropriate buffers such as MES for the activation step and PBS or borate buffer for the coupling step. 3. Increase the concentration of the amine or prolong the reaction time at the optimal pH.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes a two-step procedure for the efficient and selective coupling of the carboxylic acid terminus of the linker to a primary amine-containing molecule.

  • Activation of the Carboxylic Acid: a. Dissolve this compound in a non-amine, non-carboxylate buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 5.5. b. Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS). c. Add a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). d. Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Coupling to the Primary Amine: a. Immediately after activation, add the amine-containing molecule to the reaction mixture. The amine should be dissolved in a suitable buffer. b. Adjust the pH of the reaction mixture to 7.2-8.0 using a non-amine buffer such as 1 M phosphate buffer. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS-esters. b. Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

Protocol 2: Assessing the pH-Dependent Stability of the Tert-Butyl Ester

This protocol outlines a method to determine the stability of the tert-butyl ester of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 5, 7, and 9).

  • Incubation: a. Dissolve a known concentration of this compound in each of the prepared buffers. b. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: a. Immediately quench any further reaction in the aliquot if necessary (e.g., by neutralizing the pH). b. Analyze the composition of each aliquot by reverse-phase HPLC. c. Quantify the peak areas corresponding to the intact linker (this compound) and the hydrolyzed di-acid product (HOOCCH2O-PEG5-CH2COOH).

  • Data Interpretation: Plot the percentage of the intact linker remaining over time for each pH value to determine the hydrolysis rate.

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_hydrolysis Potential Side Reaction (Low pH) Linker HOOC-PEG-COOtBu Activated_Linker NHS-Ester-PEG-COOtBu Linker->Activated_Linker MES Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate R-NHCO-PEG-COOtBu Activated_Linker->Conjugate Phosphate Buffer Diacid HOOC-PEG-COOH Activated_Linker->Diacid H+ / H2O Amine R-NH2 Amine->Conjugate

Caption: Workflow for EDC/NHS coupling of the PEG linker.

Stability_Assay_Workflow start Dissolve Linker in Buffers (pH 2, 4, 5, 7, 9) incubate Incubate at Constant Temperature start->incubate sample Take Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze quantify Quantify Intact Linker vs. Di-acid analyze->quantify plot Plot % Intact Linker vs. Time quantify->plot

Caption: Experimental workflow for assessing pH stability.

References

Technical Support Center: Enhancing Hydrophobic Molecule Solubility with PEG5 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PEG5 linkers to improve the solubility of hydrophobic molecules. Here you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, detailed protocols, and visual guides to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a PEG5 linker and how does it improve the solubility of hydrophobic molecules?

A PEG5 linker is a short polyethylene glycol chain consisting of five repeating ethylene glycol units. Its hydrophilic nature, attributed to the ether oxygen atoms in its backbone, allows it to form hydrogen bonds with water molecules.[1] When covalently attached to a hydrophobic molecule, the PEG5 linker imparts a more hydrophilic character to the overall conjugate, thereby increasing its aqueous solubility.[2] This process, known as PEGylation, can prevent the aggregation of hydrophobic molecules in aqueous environments.[3]

Q2: What are the primary advantages of using a short PEG linker like PEG5 compared to longer PEG chains?

Shorter PEG linkers, such as PEG5, offer several advantages:

  • Minimal Steric Hindrance: Their small size is less likely to interfere with the biological activity or binding affinity of the parent molecule.[4]

  • Precise Conjugation: They allow for more controlled and specific attachment to the target molecule.[4]

  • Lower Cost: The synthesis of shorter PEG linkers is generally more straightforward and less expensive.[4]

Q3: Can PEG5 linkers cause aggregation of my molecule?

While PEGylation is generally used to prevent aggregation, under certain conditions, issues can still arise. The addition of any linker, even a hydrophilic one, can alter the physicochemical properties of a molecule. Aggregation of the final conjugate might occur due to factors such as high concentrations, unfavorable buffer conditions (e.g., pH near the isoelectric point of the molecule), or interactions between the hydrophobic parent molecules that are not sufficiently shielded by the short PEG5 chain.[5]

Q4: What functional groups on my hydrophobic molecule can I use to attach a PEG5 linker?

PEG5 linkers are available with a variety of reactive terminal groups to target different functional moieties on your molecule.[4] Common reactive groups on PEG linkers and their corresponding targets on the hydrophobic molecule include:

  • NHS ester: Targets primary amines (-NH2).

  • Maleimide: Targets thiols (-SH).

  • Azide/Alkyne: Used for "click chemistry" reactions.

  • Carboxyl: Can be activated to react with primary amines.

Q5: Will the addition of a PEG5 linker affect the biological activity of my molecule?

The potential impact on biological activity is a critical consideration. While a short linker like PEG5 is designed to minimize steric hindrance, its proximity to an active site could still influence binding or function.[6] It is essential to perform bioactivity assays on the PEGylated conjugate to confirm that it retains the desired therapeutic or functional properties.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

  • Q: I am seeing very low yield of my PEG5-conjugated molecule. What could be the problem?

    • A: Several factors can contribute to low conjugation efficiency:

      • Incorrect Buffer: Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine) if you are using an NHS-ester PEG5 linker, as these will compete with your target molecule.[7] Phosphate-buffered saline (PBS) or borate buffers are generally suitable.[8]

      • pH of the Reaction: For NHS-ester reactions with primary amines, the optimal pH is typically between 7 and 9.[9]

      • Reagent Quality: PEG reagents, especially NHS esters, are moisture-sensitive. Ensure your PEG5 linker has been stored properly and is not hydrolyzed. It is often best to prepare stock solutions of the PEG linker immediately before use.[7]

      • Molar Ratio: You may need to optimize the molar ratio of the PEG5 linker to your hydrophobic molecule. A higher molar excess of the linker can drive the reaction to completion, but too high an excess can lead to multiple PEGylations on a single molecule.

Issue 2: Aggregation or Precipitation of the Final Product

  • Q: My PEG5-conjugated molecule is precipitating out of solution. How can I resolve this?

    • A: Aggregation or precipitation of the conjugate can be a significant challenge:

      • Solvent Composition: While the goal is to improve aqueous solubility, the conjugation reaction itself might require an organic co-solvent to keep the hydrophobic starting material in solution. After conjugation, you may need to carefully optimize the final buffer conditions to maintain the solubility of the conjugate.

      • Concentration: High concentrations of the conjugate can promote aggregation. Try working with more dilute solutions during purification and storage.

      • Buffer Screening: Experiment with different buffers and pH values to find the optimal conditions for your specific conjugate's solubility.

      • Characterization: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your final product.

Issue 3: Difficulty in Purifying the Conjugated Product

  • Q: How can I effectively separate my PEG5-conjugated molecule from unreacted starting materials?

    • A: Purification can be challenging due to the small size of the PEG5 linker.

      • Chromatography: High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) are often the most effective methods. A reverse-phase column can separate the more hydrophilic conjugate from the unreacted hydrophobic molecule. Size-exclusion chromatography may not be effective for such a small PEG linker.

      • Dialysis/Diafiltration: If there is a significant size difference between your molecule and the PEG linker, dialysis or diafiltration can be used to remove excess, unreacted PEG linker.

Data Presentation

The following table provides a representative example of the potential solubility enhancement that can be achieved by conjugating a short PEG linker to a hydrophobic molecule. Please note that specific quantitative data for PEG5 linkers is not widely available in the public domain, and the actual improvement will vary depending on the specific hydrophobic molecule. Researchers are strongly encouraged to perform their own solubility assessments.

MoleculeLinkerInitial Aqueous Solubility (µg/mL)Final Aqueous Solubility (µg/mL)Fold Increase in Solubility
SimvastatinPEG 12000 (as a solid dispersion)8.7424.83~3
Data adapted from a study on simvastatin solid dispersions with various PEG molecular weights. While not a direct covalent conjugation with a PEG5 linker, it illustrates the principle of solubility enhancement with PEG.[10]

Experimental Protocols

1. Protocol for Conjugation of a PEG5-NHS Ester to a Hydrophobic Molecule Containing a Primary Amine

Materials:

  • Hydrophobic molecule with a primary amine functional group

  • PEG5-NHS ester (e.g., from a commercial supplier)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC with a C18 column)

Procedure:

  • Dissolve the Hydrophobic Molecule: Prepare a stock solution of your hydrophobic molecule in anhydrous DMF or DMSO at a known concentration (e.g., 10 mg/mL).

  • Dissolve the PEG5-NHS Ester: Immediately before use, dissolve the PEG5-NHS ester in anhydrous DMF or DMSO to a known concentration (e.g., a 10-fold molar excess relative to the hydrophobic molecule).

  • Reaction Setup: In a clean reaction vessel, add the appropriate volume of the hydrophobic molecule stock solution to the conjugation buffer. The final concentration of the organic solvent should be kept as low as possible to avoid precipitation while ensuring the molecule remains in solution.

  • Initiate Conjugation: Add the PEG5-NHS ester solution to the reaction mixture.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted PEG5-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEG5-conjugated molecule using reverse-phase HPLC. Monitor the elution profile using a UV detector at a wavelength appropriate for your molecule.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry and NMR.

2. Protocol for Measuring Aqueous Solubility (Shake-Flask Method)

Materials:

  • Lyophilized powder of the PEG5-conjugated molecule

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of the lyophilized PEG5-conjugated molecule to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Equilibration: Place the vial on a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification: Dilute the filtered supernatant to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved conjugate using a pre-established calibration curve.[11]

  • Calculate Solubility: The measured concentration represents the aqueous solubility of your PEG5-conjugated molecule under the tested conditions.

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis mol Dissolve Hydrophobic Molecule in DMSO/DMF mix Mix Molecule and PEG5-NHS in Reaction Buffer mol->mix peg Dissolve PEG5-NHS in DMSO/DMF peg->mix incubate Incubate at Room Temp. mix->incubate quench Quench with Tris Buffer incubate->quench hplc Purify by Reverse-Phase HPLC quench->hplc char Characterize by MS and NMR hplc->char

Caption: Experimental workflow for the conjugation of a PEG5-NHS ester to a hydrophobic molecule.

Caption: Mechanism of solubility enhancement by PEG5 linkers.

References

Technical Support Center: Stoichiometric Control of HOOCCH₂O-PEG₅-CH₂COOtBu Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the stoichiometry of reactions involving the heterobifunctional linker, HOOCCH₂O-PEG₅-CH₂COOtBu. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the HOOCCH₂O-PEG₅-CH₂COOtBu linker?

A1: This is a heterobifunctional PEG linker. It possesses a free carboxylic acid (HOOC-) for immediate conjugation to amine-containing molecules and a tert-butyl (tBu) protected carboxylic acid (-COOtBu) on the other end. This orthogonal design allows for a two-step conjugation strategy. First, the free carboxylic acid is reacted, and then, after deprotection of the tBu group, the second carboxylic acid becomes available for another conjugation reaction.

Q2: What are the most common methods for conjugating the free carboxylic acid end of the linker to an amine-containing molecule (e.g., a protein)?

A2: The most common methods involve the use of carbodiimide chemistry, such as the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), or the use of uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents activate the carboxylic acid to form a more reactive intermediate that readily couples with primary amines to form a stable amide bond.

Q3: How is the tert-butyl (tBu) protecting group removed?

A3: The t-butyl ester is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The reaction is usually rapid at room temperature.

Q4: What analytical techniques are recommended for monitoring the progress of the conjugation reaction?

A4: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a powerful technique to monitor the reaction progress.[1][2][3] It allows for the separation of the unreacted protein, the mono-PEGylated product, and any poly-PEGylated species based on their differences in hydrodynamic volume.[1][3] Reversed-Phase HPLC (RP-HPLC) can also be used to separate different PEGylated forms.[4][5] For more detailed characterization, Mass Spectrometry (MS) is invaluable for confirming the mass of the conjugates and identifying the degree of PEGylation.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield of Mono-PEGylated Product

If you are experiencing a low yield of your desired mono-PEGylated product, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Molar Ratio The molar ratio of the PEG linker to your substrate is a critical parameter for controlling the extent of PEGylation. A low ratio may result in a large amount of unreacted substrate, while a high ratio can lead to the formation of di- and poly-PEGylated species. Start with a 1:1 to 5:1 molar ratio of PEG linker to protein and optimize from there.[9]
Inefficient Carboxylic Acid Activation The activation of the carboxylic acid on the PEG linker with EDC/NHS or HATU is pH-dependent. For EDC/NHS, the activation step is most efficient at a pH of 4.5-6.0.[10] Ensure your reaction buffer is within this range during the activation step.
Hydrolysis of Activated PEG Linker The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. The half-life of the NHS-ester decreases significantly as the pH increases. Once the carboxylic acid is activated, proceed with the addition of your amine-containing molecule promptly.
Low Protein Concentration Higher concentrations of the protein can lead to more efficient PEGylation reactions.[11] If possible, increase the concentration of your protein in the reaction mixture.
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker. Ensure your reaction is performed in an amine-free buffer, such as phosphate-buffered saline (PBS) or MES buffer.[10]
Inclusion Bodies or Inaccessible Tag If your protein has formed insoluble aggregates (inclusion bodies) or the target amine is sterically hindered, the conjugation efficiency will be low.[10] Consider optimizing protein expression to improve solubility or using a longer PEG linker to overcome steric hindrance.
Issue 2: High Levels of Di- or Poly-PEGylated Products

The formation of multiple PEG chains on a single molecule can be undesirable. Here are some strategies to favor mono-PEGylation.

Strategy Description
Optimize Molar Ratio This is the most critical factor. Systematically decrease the molar ratio of the PEG linker to the protein. For example, compare reactions with 5:1, 3:1, and 1:1 molar ratios and analyze the product distribution by SEC-HPLC.[9]
Control Reaction Time Shorter reaction times can limit the extent of PEGylation. Monitor the reaction at different time points (e.g., 30 min, 1h, 2h, 4h) to find the optimal time that maximizes mono-PEGylation while minimizing poly-PEGylation.[11]
Adjust pH The coupling reaction of the activated NHS-ester with the amine is more efficient at a slightly basic pH (7.0-8.5). However, a lower pH (around 7.0-7.5) can sometimes provide more control and reduce the rate of multiple conjugations.
Protein Concentration Very high protein concentrations can sometimes favor intermolecular cross-linking if the PEG linker is bifunctional after deprotection. While a reasonably high concentration is good for efficiency, excessive concentrations might be counterproductive if poly-PEGylation is an issue.
Issue 3: Incomplete or Failed t-Butyl Deprotection

If you are not observing the expected mass shift or reactivity after the deprotection step, consider these points.

Potential Cause Troubleshooting Steps
Insufficient Acid Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). A common starting point is a 50% (v/v) solution of TFA in a solvent like dichloromethane (DCM).
Presence of Water While some protocols use aqueous TFA, the presence of excessive water can sometimes interfere with the reaction. If you suspect this is an issue, try using anhydrous TFA and DCM.
Reaction Time/Temperature The deprotection is typically fast at room temperature (e.g., 1-2 hours). If you are still seeing the protected form, you can extend the reaction time or slightly increase the temperature, but monitor for potential side reactions.
Scavengers for t-Butyl Cation The t-butyl cation formed during deprotection can potentially react with sensitive functional groups on your molecule. The addition of a scavenger, such as triethylsilane (TES) or water, can trap the carbocation.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of HOOCCH₂O-PEG₅-CH₂COOtBu to a Protein

This protocol describes the activation of the free carboxylic acid on the PEG linker and subsequent conjugation to primary amines on a protein.

Materials:

  • HOOCCH₂O-PEG₅-CH₂COOtBu

  • Protein of interest in amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of PEG Linker:

    • Dissolve the HOOCCH₂O-PEG₅-CH₂COOtBu in the Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein:

    • Immediately add the activated PEG linker solution to your protein solution. The molar ratio of PEG linker to protein should be optimized (start with 3:1 to 5:1).

    • The pH of the protein solution should be between 7.2 and 8.0 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will react with any remaining activated PEG linker.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography technique (e.g., SEC or IEX).

Protocol 2: Ion-Exchange Chromatography (IEX) for Purification of Mono-PEGylated Protein

This protocol provides a general guideline for separating mono-PEGylated proteins from unreacted and poly-PEGylated species using cation exchange chromatography.[12][13]

Materials:

  • Crude PEGylation reaction mixture

  • IEX Column (e.g., a strong cation exchanger like SP Sepharose)

  • Buffer A (Low salt, e.g., 20 mM sodium phosphate, pH 7.0)

  • Buffer B (High salt, e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the quenched reaction mixture in Buffer A to reduce the salt concentration and ensure binding to the column.

  • Column Equilibration: Equilibrate the IEX column with at least 5 column volumes of Buffer A.

  • Sample Loading: Load the prepared sample onto the column. Unreacted PEG linker and some impurities will likely flow through.

  • Washing: Wash the column with several column volumes of Buffer A to remove any non-specifically bound molecules.

  • Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 column volumes).

    • Typically, the un-PEGylated protein will elute first, followed by the mono-PEGylated, then di-PEGylated, and so on. The addition of the neutral PEG chain shields the positive charges on the protein, reducing its interaction with the cation exchange resin.

  • Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the pure mono-PEGylated product.

Quantitative Data

The optimal molar ratio of PEG linker to substrate is highly dependent on the specific protein and reaction conditions. The following table provides illustrative data on how varying the molar ratio can affect the product distribution.

Molar Ratio (PEG:Protein) % Unreacted Protein % Mono-PEGylated % Di-PEGylated % Poly-PEGylated
1:140%50%8%2%
3:115%65%15%5%
5:15%55%30%10%
10:1<1%30%45%25%

Note: These are example values and the actual results will vary.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_deprotection Step 4: Deprotection (Optional) A HOOC-PEG-COOtBu + EDC/NHS B Activated NHS-Ester-PEG-COOtBu A->B pH 4.5-6.0 15-30 min D Crude Reaction Mixture (Unreacted, Mono-, Poly-PEGylated) B->D pH 7.2-8.0 1-2 hours C Protein-NH2 C->D E IEX or SEC D->E F Pure Mono-PEGylated Product E->F H Protein-PEG-COOH F->H 1-2 hours G TFA/DCM G->H

Caption: A typical experimental workflow for a two-step conjugation using the heterobifunctional PEG linker.

troubleshooting_low_yield Start Low Yield of Mono-PEGylated Product CheckRatio Is Molar Ratio (PEG:Protein) Optimized? Start->CheckRatio CheckActivation Is Activation pH (4.5-6.0) Correct? CheckRatio->CheckActivation Yes SolutionRatio Adjust Molar Ratio (Try 1:1, 3:1, 5:1) CheckRatio->SolutionRatio No CheckCoupling Is Coupling pH (7.2-8.0) Correct? CheckActivation->CheckCoupling Yes SolutionActivation Use MES Buffer pH 4.5-6.0 CheckActivation->SolutionActivation No CheckBuffer Is Buffer Amine-Free? CheckCoupling->CheckBuffer Yes SolutionCoupling Adjust pH of Protein Solution CheckCoupling->SolutionCoupling No SolutionBuffer Use PBS or MES Buffer CheckBuffer->SolutionBuffer No

References

storage and handling conditions for HOOCCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HOOCCH2O-PEG5-CH2COOtBu. This guide is designed to assist researchers, scientists, and drug development professionals with the proper storage and handling of this reagent. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability and performance, this compound should be stored at 0-8°C. Some similar PEG compounds are recommended for long-term storage at -18°C and should be protected from light.[1][2] Always refer to the product-specific information sheet provided by the supplier for the most accurate storage recommendations.

Q2: What is the typical purity of this reagent?

A2: The purity of this compound is typically 95% or higher.

Q3: What are the known hazards associated with this compound?

A3: According to safety information, this compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Q4: What precautionary measures should I take when handling this compound?

A4: When handling this compound, it is important to follow these precautionary statements: P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P302+352 (IF ON SKIN: Wash with plenty of soap and water), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Always handle this reagent in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: What is the appearance of this compound?

A5: While specific information for this exact compound is not detailed, similar PEG reagents are often described as a colorless liquid or solid.[1][2] Any significant deviation from a colorless appearance may indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Reagent degradation due to improper storage.Verify the storage conditions (temperature and light exposure). If stored improperly, consider using a fresh vial of the reagent for subsequent experiments.
Change in physical appearance (e.g., color change) Contamination or degradation.Do not use the reagent. Discard the current vial and obtain a fresh one. Ensure proper handling techniques to prevent cross-contamination.
Difficulty dissolving the compound Incorrect solvent or low temperature.Confirm the recommended solvent from the product datasheet. Gently warm the solution if appropriate for the solvent and compound stability.

Quantitative Data Summary

Parameter Value Source
Storage Temperature 0-8°C
Long-term Storage (similar compounds) -18°C[1][2]
Purity ≥ 95%

Experimental Workflow: Troubleshooting Reagent Stability

G cluster_0 Troubleshooting Workflow start Start: Unexpected Experimental Result check_storage 1. Verify Storage Conditions (Temperature & Light) start->check_storage storage_correct Storage Conditions Correct? check_storage->storage_correct check_appearance 2. Inspect Reagent's Physical Appearance storage_correct->check_appearance Yes use_fresh Action: Use a Fresh Vial of Reagent storage_correct->use_fresh No appearance_normal Appearance Normal? check_appearance->appearance_normal appearance_normal->use_fresh No contact_support Action: Contact Technical Support appearance_normal->contact_support Yes end End: Problem Resolved use_fresh->end contact_support->end

Caption: Troubleshooting workflow for reagent stability issues.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) linkers, such as HOOCCH₂O-PEG₅-CH₂COOtBu, are critical components in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs. These linkers provide a flexible, biocompatible spacer between a targeting moiety and a payload. The precise control over the linker's structure and purity is paramount for the efficacy and safety of the final therapeutic. Mass spectrometry (MS) is an indispensable tool for the characterization of these molecules, confirming molecular weight, assessing purity, and identifying potential side-products. This guide compares the two most common MS techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of such PEG conjugates and provides an overview of complementary analytical methods.

Comparison of Mass Spectrometry Techniques

The analysis of PEGylated molecules presents unique challenges due to their polydispersity (distribution of molecular weights) and, in the case of ESI-MS, the formation of multiple charge states.[1][2] The choice between ESI-MS and MALDI-TOF-MS often depends on the specific analytical need, such as whether the analysis is qualitative or quantitative, and if it's coupled to a separation technique like liquid chromatography.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)
Ionization Principle Soft ionization of analytes from solution, often leading to multiply charged ions.Soft ionization of analytes co-crystallized with a matrix, primarily generating singly charged ions.[2]
Typical Coupling Routinely coupled with Liquid Chromatography (LC-MS) for separation and analysis of complex mixtures.[1]Typically a standalone technique for direct analysis of purified samples or spots from a target plate.
Molecular Weight Range Broad; can analyze very large molecules, but high mass leads to complex spectra with overlapping charge states.[2]Very effective for a wide range of molecular weights, from small molecules to very large proteins (>600 kDa).[3][4]
Spectral Complexity Can be high due to multiple charging and adduct formation (e.g., Na⁺, K⁺), which can complicate interpretation.[2]Generally simpler spectra dominated by singly charged ions ([M+H]⁺ or [M+Na]⁺), making molecular weight determination more direct.[2]
Key Advantages Excellent for LC-MS workflows, automation-friendly, and provides structural information via tandem MS (MS/MS).High tolerance to salts and buffers, rapid analysis, and superior for determining molecular weight distribution of polymers.[1][5]
Common Challenges Overlapping charge patterns and polydispersity can make deconvolution of spectra difficult for large PEGs.[1][2]Matrix selection is critical, potential for in-source fragmentation, and can be less quantitative than ESI-MS.
Best Suited For Purity assessment of synthetic intermediates, reaction monitoring, and detailed structural elucidation via LC-MS/MS.Rapid confirmation of successful synthesis, determination of average molecular weight and polydispersity of the final conjugate.[1][6]

Experimental Workflow and Visualization

The general workflow for analyzing a heterobifunctional PEG linker by mass spectrometry involves sample preparation, instrument setup and calibration, data acquisition, and finally, spectral processing. The specific steps vary slightly between ESI and MALDI techniques.

MS_Workflow_for_PEG_Linkers cluster_prep 1. Sample Preparation cluster_esi For ESI-MS cluster_maldi For MALDI-TOF cluster_analysis 2. Mass Spectrometry Analysis cluster_data 3. Data Processing & Interpretation start HOOCCH₂O-PEG₅-CH₂COOtBu (or similar linker) dissolve Dissolve in appropriate solvent (e.g., ACN:H₂O, MeOH) start->dissolve esi_prep Dilute to ~1-10 µM. Add formic acid (0.1%) for positive ion mode. dissolve->esi_prep LC-MS maldi_prep Mix 1:1 with matrix solution (e.g., CHCA, Sinapinic Acid). Spot onto target plate. dissolve->maldi_prep Direct Analysis lc_ms LC-MS System (e.g., Q-TOF, Orbitrap) esi_prep->lc_ms maldi_tof MALDI-TOF System maldi_prep->maldi_tof esi_data Deconvolution of multiply charged spectra. Extract mass. lc_ms->esi_data maldi_data Identify [M+Na]⁺ or [M+H]⁺ series. Calculate average MW and polydispersity. maldi_tof->maldi_data result Confirm Structure Assess Purity esi_data->result maldi_data->result

Caption: Experimental workflow for MS analysis of PEG linkers.

Experimental Protocols

Below are generalized protocols for the analysis of a PEG linker like HOOCCH₂O-PEG₅-CH₂COOtBu. Instrument-specific parameters should be optimized.

1. ESI-MS Protocol (via Liquid Chromatography)

  • Sample Preparation:

    • Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.

    • Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.[7]

    • Mass Range: 100 - 2000 m/z.

    • Data Analysis: Use the instrument's software to deconvolute the resulting multiply charged spectrum to obtain the neutral mass of the compound.

2. MALDI-TOF-MS Protocol

  • Sample and Matrix Preparation:

    • Prepare a 1 mg/mL solution of the PEG linker in 50% ACN / 0.1% TFA.[5]

    • Prepare a saturated matrix solution. α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for smaller PEGs.[6] Dissolve 10 mg/mL in 50% ACN / 0.1% TFA.[5][6]

    • Prepare a cationizing agent solution, such as Sodium Trifluoroacetate (NaTFA), at 5-10 mg/mL in ethanol or water.[6]

  • Target Plate Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent in a 1:5:1 ratio (v/v/v).[6]

    • Spot 0.5 - 1.0 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).[4][6]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion, reflector or linear mode depending on mass range. Reflector mode offers higher resolution for smaller molecules.[5]

    • Laser: Nitrogen laser (337 nm), with power adjusted just above the ionization threshold to avoid fragmentation.[5]

    • Mass Range: Calibrate in the expected mass range of the analyte.

    • Data Analysis: The spectrum should show a distribution of peaks separated by 44 Da (the mass of the ethylene glycol monomer).[6] The most intense peak will correspond to the most abundant oligomer, and the distribution reflects the polydispersity.

Alternative and Complementary Techniques

While powerful, mass spectrometry alone may not provide a complete picture. For heterobifunctional linkers, confirming which terminus is which and assessing subtle structural details is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the final product and intermediates. NMR can verify the presence and integrity of the terminal functional groups (the carboxylic acid and the tert-butyl ester) and quantify the average number of PEG units.[8] It is considered a necessary complementary technique for the full characterization of PEG polymers.[8]

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV (if the molecule has a chromophore), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD), HPLC is the gold standard for purity assessment. It can separate the main product from starting materials, reagents, and side-products.

References

A Researcher's Guide to Confirming HOOCCH2O-PEG5-CH2COOtBu Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules like HOOCCH2O-PEG5-CH2COOtBu is a critical step in ensuring the quality and efficacy of novel therapeutics and materials. This guide provides a comparative overview of key analytical methods for this purpose, complete with detailed experimental protocols and data interpretation insights.

The successful conjugation of the bifunctional PEG linker, this compound, to a target molecule is paramount for its intended application. This process requires rigorous analytical confirmation to verify the covalent bond formation and to characterize the resulting conjugate. This guide explores and compares three primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Comparison of Analytical Methods

Each analytical technique offers unique advantages and provides complementary information for the comprehensive characterization of the PEGylated conjugate.

Analytical Method Information Obtained Advantages Considerations
¹H NMR Spectroscopy - Confirmation of covalent bond formation through chemical shift changes.- Determination of the degree of substitution.- Structural elucidation of the conjugate.- Provides detailed structural information.- Non-destructive technique.- Quantitative with appropriate standards.- Lower sensitivity compared to MS.- Signal overlap can complicate spectra of large molecules.- Careful consideration of ¹³C-¹H coupling is necessary for accurate integration of PEG signals[1][2].
MALDI-TOF Mass Spectrometry - Absolute molecular weight of the conjugate.- Confirmation of successful conjugation by mass shift.- Assessment of sample purity and presence of byproducts.- High sensitivity and accuracy for molecular weight determination[3].- Relatively fast analysis.- Tolerant to some impurities.- Fragmentation of the analyte can occur.- Optimization of matrix and cationizing agent is crucial for good ionization[3][4].- May not be suitable for very large or complex mixtures.
HPLC-ELSD - Separation and quantification of the conjugate from starting materials and impurities.- Assessment of sample purity.- Can be used for preparative purification.- High resolving power for complex mixtures[5][6][7].- ELSD allows for the detection of non-UV active compounds like PEG[5][6][7][].- Well-established and robust technique.- Requires method development for optimal separation.- ELSD response can be non-linear and dependent on analyte volatility[9].- Does not provide structural information directly.

Experimental Protocols

Below are detailed protocols for each analytical method, designed to serve as a starting point for the analysis of this compound conjugates.

¹H NMR Spectroscopy

Objective: To confirm the covalent attachment of the PEG linker by observing changes in the chemical shifts of protons near the conjugation site.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the dried sample (the conjugate, the unconjugated starting material, and the PEG linker as controls) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Filter the solution through a small plug of cotton wool into a clean NMR tube to remove any particulate matter[10].

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Acquisition Time (aq): At least 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

Data Analysis:

  • Process the FID using an exponential multiplication with a line broadening factor of 0.3 Hz.

  • Phase and baseline correct the spectrum.

  • Calibrate the spectrum to the residual solvent peak.

  • Integrate the characteristic peaks of the PEG backbone (typically around 3.6 ppm) and the protons on the atoms adjacent to the newly formed bond. A shift in the position of these adjacent protons compared to the unconjugated starting materials confirms the conjugation. For instance, in an esterification, the methylene protons adjacent to the new ester linkage will shift downfield[1].

MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the conjugate and confirm the addition of the PEG linker.

Instrumentation: MALDI-TOF Mass Spectrometer.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA)[3].

  • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol[3].

  • Sample Solution: Dissolve the sample in a suitable solvent (e.g., water, methanol, or THF) at a concentration of approximately 1 mg/mL.

  • Spotting: Mix the sample solution, matrix solution, and cationizing agent solution in a 1:5:1 ratio (v/v/v). Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry[3].

Data Acquisition:

  • Mode: Positive ion reflector mode is typically used for better resolution.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal and avoid fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weights of the starting materials and the conjugate.

  • Calibration: Calibrate the instrument using a standard of known molecular weight close to that of the analyte.

Data Analysis:

  • The resulting spectrum will show a series of peaks corresponding to the different polymer chain lengths of the PEGylated conjugate, each separated by 44 Da (the mass of the ethylene glycol repeat unit)[3].

  • The molecular weight of the most abundant peak should correspond to the calculated molecular weight of the conjugate.

  • The absence of a significant signal at the molecular weight of the starting material indicates a high degree of conjugation.

HPLC-ELSD

Objective: To separate the PEGylated conjugate from unreacted starting materials and other impurities and to assess its purity.

Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point[5][6].

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate[5].

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes is typically effective for separating PEGylated compounds. An example gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

ELSD Settings:

  • Nebulizer Temperature: 30-50 °C.

  • Evaporator Temperature: 50-70 °C[9].

  • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition at a concentration of 1-2 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The chromatogram will show peaks for each component of the mixture. The retention time of the conjugate is expected to be different from the starting materials.

  • The peak area of the conjugate relative to the total peak area of all components provides an estimate of the purity.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for each analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup Set Acquisition Parameters load_sample->setup acquire Acquire FID setup->acquire process Process FID acquire->process analyze Phase, Baseline Correct, and Calibrate process->analyze integrate Integrate Peaks and Analyze Chemical Shifts analyze->integrate

Caption: Workflow for ¹H NMR Spectroscopy Analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis mix Mix Sample, Matrix, and Cationizing Agent spot Spot Mixture onto MALDI Target mix->spot dry Air Dry spot->dry load_target Load Target into Mass Spectrometer dry->load_target setup Set Acquisition Parameters load_target->setup acquire Acquire Mass Spectrum setup->acquire calibrate Calibrate Spectrum acquire->calibrate analyze Identify Molecular Weight Peaks calibrate->analyze assess Assess Purity and Conjugation Success analyze->assess

Caption: Workflow for MALDI-TOF Mass Spectrometry Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample dissolve->filter inject Inject Sample onto HPLC Column filter->inject separate Elute with Gradient inject->separate detect Detect with ELSD separate->detect integrate Integrate Chromatogram Peaks detect->integrate analyze Determine Retention Times and Peak Areas integrate->analyze assess Assess Purity analyze->assess

Caption: Workflow for HPLC-ELSD Analysis.

References

A Comparative Guide to PEG Linkers in PROTACs: A Focus on HOOCCH2O-PEG5-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the various linker types, polyethylene glycol (PEG) chains are the most predominantly used motifs in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2][3] This guide provides a comparative analysis of the HOOCCH2O-PEG5-CH2COOtBu linker against other PEG linkers of varying lengths, supported by representative experimental data and detailed protocols.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][4] The linker's length, flexibility, and chemical composition are crucial in achieving an optimal spatial arrangement for this ternary complex formation.[5][6] An inadequately short linker may cause steric hindrance, preventing the formation of a productive complex, while an excessively long linker might lead to unfavorable conformational flexibility and a decrease in effective concentration.[6][7]

dot

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub Target Degradation Degradation Products Proteasome->Degradation Ub Ub Ub->Ubiquitination E2

Caption: The PROTAC-mediated protein degradation pathway.

Comparing PEG Linker Lengths: A Representative Study

To illustrate the impact of PEG linker length on PROTAC performance, we present a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.[2][8] These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6). The this compound serves as the precursor for the PEG5 linker in this series.

Data Presentation

The following tables summarize the key performance indicators for this comparative series of BRD4-targeting PROTACs.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG41.530
PEG5 1.3 25
PEG61.140

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: Pharmacokinetic Properties in Mice

LinkerOral Bioavailability (%)Plasma Half-life (hours)
PEG3102.5
PEG4153.0
PEG5 18 3.5
PEG6123.2

Pharmacokinetic parameters were determined following a single oral dose in mice.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the protein bands is performed to quantify the relative abundance of BRD4, normalized to the loading control.[1][9][10]

dot

Western_Blot_Workflow A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-BRD4, Anti-Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Western blot experimental workflow.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial membrane.

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The PROTACs are dissolved in a suitable buffer and added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (V_A / (Area * Time)) * ln(1 - [Compound]_acceptor / [Compound]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[11][12][13]

NanoBRET Target Engagement Assay

Objective: To measure the binding of PROTACs to BRD4 in living cells.

Protocol:

  • Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for BRD4 fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (e.g., VHL).

  • Cell Plating: The transfected cells are plated in a 96-well plate.

  • Compound Treatment: The cells are treated with a fluorescent tracer that binds to BRD4 and varying concentrations of the PROTACs.

  • BRET Measurement: After incubation, the NanoBRET substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader. The BRET signal is generated when the NanoLuc luciferase and the fluorescent tracer are in close proximity.

  • Data Analysis: The displacement of the tracer by the PROTAC results in a decrease in the BRET signal. The IC50 value, representing the concentration of PROTAC that causes 50% inhibition of the BRET signal, is calculated to determine target engagement.[14][15][16]

dot

NanoBRET_Principle cluster_no_protac No PROTAC cluster_with_protac With PROTAC BRD4_NanoLuc1 BRD4-NanoLuc Tracer1 Fluorescent Tracer BRD4_NanoLuc1->Tracer1 Binding BRET_Signal High BRET Signal Tracer1->BRET_Signal Energy Transfer BRD4_NanoLuc2 BRD4-NanoLuc PROTAC PROTAC BRD4_NanoLuc2->PROTAC Binding No_BRET_Signal Low BRET Signal PROTAC->No_BRET_Signal No Energy Transfer

Caption: Principle of the NanoBRET target engagement assay.

Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of PROTACs following oral administration.

Protocol:

  • Dosing: Male BALB/c mice are administered a single oral dose of the PROTACs formulated in a suitable vehicle.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including oral bioavailability and plasma half-life, are calculated using appropriate software.[17][18][19]

Conclusion

The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data presented in this guide highlights that a PEG5 linker, as would be derived from this compound, can offer an optimal balance of properties, leading to potent protein degradation, good cell permeability, and favorable pharmacokinetic properties. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[5][6] Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

A Head-to-Head Comparison: The Non-Cleavable Linker HOOCCH2O-PEG5-CH2COOtBu Versus Cleavable Alternatives in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of a hydrophilic, non-cleavable linker precursor, HOOCCH2O-PEG5-CH2COOtBu, against commonly used cleavable linkers. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation.

The linker in an ADC is far more than a simple bridge; it is a key component that dictates the stability, pharmacokinetics, efficacy, and toxicity of the therapeutic. The fundamental difference lies in their payload release strategy: non-cleavable linkers release the drug upon lysosomal degradation of the antibody, while cleavable linkers are designed to liberate the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.

Mechanisms of Action: A Tale of Two Strategies

Non-cleavable linkers, such as those derived from this compound, are characterized by their high stability in systemic circulation.[1][2] The polyethylene glycol (PEG) component enhances hydrophilicity, which can improve the ADC's pharmacokinetic profile and reduce aggregation.[3] The payload is only released after the ADC is internalized by the target cancer cell and trafficked to the lysosome, where the antibody component is completely degraded by proteases, leaving the payload attached to the linker and the amino acid residue it was conjugated to.[2][4] This mechanism minimizes premature drug release and off-target toxicity.[5]

Cleavable linkers, in contrast, employ a variety of release mechanisms.[6] These include:

  • Protease-cleavable linkers: Often containing a dipeptide sequence like valine-citrulline (vc), these are cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[1][6]

  • pH-sensitive linkers: These linkers, for instance, containing a hydrazone bond, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[6]

  • Glutathione-sensitive linkers: These employ a disulfide bond that is reduced in the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[4][6]

This targeted release can enable a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[7]

cluster_0 Non-Cleavable Linker Pathway cluster_1 Cleavable Linker Pathway ADC_NC ADC with Non-Cleavable PEG Linker Internalization_NC Internalization into Target Cancer Cell ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation by Lysosomal Proteases Lysosome_NC->Degradation_NC Release_NC Release of Payload- Linker-Amino Acid Complex Degradation_NC->Release_NC ADC_C ADC with Cleavable Linker (e.g., vc-PABC) Internalization_C Internalization into Target Cancer Cell ADC_C->Internalization_C Trigger Specific Trigger (e.g., Cathepsin B, low pH, high Glutathione) Internalization_C->Trigger Cleavage Linker Cleavage Trigger->Cleavage Release_C Release of Free Payload Cleavage->Release_C Bystander Bystander Effect on Neighboring Cells Release_C->Bystander

Figure 1. Mechanisms of Action for Non-Cleavable and Cleavable Linkers in ADCs.

Performance Comparison: Stability, Efficacy, and Toxicity

The choice between a non-cleavable and a cleavable linker involves a trade-off between stability and payload release versatility. While direct head-to-head data for this compound is limited, we can draw comparisons from studies on structurally similar non-cleavable PEGylated linkers and various cleavable linkers.

Plasma Stability:

Non-cleavable linkers generally exhibit superior stability in plasma, leading to a longer ADC half-life and reduced premature payload release.[2][4] This heightened stability is a key advantage, as it can significantly lower systemic toxicity.[5]

Linker TypeADC ConstructPlasma Stability (% Intact ADC after 144h)Reference
Non-Cleavable Anti-CD22-PEG6-MMADHigh (Specific data not provided, but described as stable)[8]
Cleavable (vc-PABC) Trastuzumab-vc-MMAEVariable (Can be susceptible to premature cleavage by proteases like neutrophil elastase)[1]
Cleavable (Disulfide) Anti-CD22-SS-DM1Moderate to High (Dependent on steric hindrance around the disulfide bond)[3]

In Vitro Cytotoxicity:

The in vitro potency of an ADC is dependent on efficient internalization and payload release. Cleavable linkers can sometimes demonstrate higher potency in vitro due to the release of the unmodified, highly potent parent drug.

Linker TypeADC ConstructTarget Cell LineIC50 (nM)Reference
Non-Cleavable C16 Site A-PEG6-C2-MMADBxPC3~1[8]
Cleavable (vc-PABC) Trastuzumab-vc-MMAESK-BR-3~0.1[1]
Cleavable (Asn-Asn) Trastuzumab-AsnAsn-MMAESK-BR-3~0.2[9][10]

In Vivo Efficacy:

In xenograft models, the superior stability of non-cleavable linkers often translates to better overall anti-tumor activity and an improved therapeutic window.

Linker TypeADC ConstructXenograft ModelOutcomeReference
Non-Cleavable C16 Site A-PEG6-C2-MMADBxPC3Significant tumor growth inhibition at 10 mg/kg[8]
Cleavable (vc-PABC) Anti-CD22-vc-PBDHuman non-Hodgkin lymphomaSimilar activity to a disulfide-linked ADC[3]
Cleavable (Asn-Asn) Trastuzumab-AsnAsn-MMAENCI-N87Comparable or improved efficacy vs. vc-linked ADC[9][10]

Experimental Protocols

To aid researchers in their evaluation of different linker technologies, we provide detailed methodologies for key experiments.

Start ADC with Different Linkers Stability Plasma Stability Assay (LC-MS) Start->Stability Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity Efficacy In Vivo Efficacy Study (Xenograft Model) Start->Efficacy Data Comparative Data Analysis Stability->Data Cytotoxicity->Data Efficacy->Data

Figure 2. General Experimental Workflow for Comparing ADC Linker Performance.
Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at 0, 24, 48, 96, and 144 hours.

  • Sample Preparation: At each time point, subject the plasma samples to immunocapture using an anti-human IgG antibody to isolate the ADC.

  • LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

  • Free Payload Quantification: Analyze the supernatant from the immunocapture step by LC-MS/MS to quantify the amount of released free payload.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-positive (e.g., SK-BR-3 for HER2-targeting ADCs) and antigen-negative control cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC (typically from 0.01 pM to 100 nM).

  • Incubation: Incubate the cells with the ADC for 72-96 hours at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, ADC with non-cleavable linker, ADC with cleavable linker) and administer the ADCs via intravenous injection at a specified dose (e.g., 5 or 10 mg/kg).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, excise and weigh the tumors.

Conclusion

The selection of a linker technology is a multifaceted decision that requires careful consideration of the target antigen, the payload, and the desired therapeutic outcome. Non-cleavable linkers, exemplified by the class to which this compound belongs, offer the significant advantage of enhanced plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities.[2][4] This makes them particularly suitable for highly potent payloads and for treating hematological malignancies or tumors with high, homogeneous antigen expression.

Cleavable linkers provide greater versatility in payload release and the potential for a bystander effect, which can be crucial for overcoming tumor heterogeneity.[7] However, this often comes at the cost of reduced plasma stability and a higher risk of off-target toxicity.[5]

Ultimately, the optimal linker choice must be determined empirically through rigorous preclinical evaluation. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions in the development of safe and effective Antibody-Drug Conjugates.

References

Revolutionizing Protein Therapeutics: A Guide to Characterizing PEGylated Proteins with Novel Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, or PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved stability, reduced immunogenicity, and a longer circulating half-life. The linker used to attach the PEG molecule to the protein is a critical component of this system. Novel linkers, particularly those with cleavable properties, are emerging as powerful tools to overcome the analytical challenges associated with characterizing these complex bioconjugates. This guide provides a comprehensive comparison of traditional and novel linkers, supported by experimental data and detailed protocols for key characterization techniques.

The characterization of PEGylated proteins presents a significant analytical challenge due to the heterogeneity of the resulting product. Traditional non-cleavable linkers create a permanent bond between the PEG and the protein, which can complicate analysis, especially the precise identification of PEGylation sites.[1] Novel cleavable linkers have been designed to address this issue by allowing for the controlled release of the PEG chain from the protein, simplifying downstream analysis.[2]

Comparing Linker Technologies: A Head-to-Head Analysis

The choice between a traditional (non-cleavable) and a novel (cleavable) linker depends on the specific therapeutic application and the analytical requirements. Non-cleavable linkers offer high stability, which can be advantageous for long-acting therapeutics.[3][4] However, this stability makes it difficult to pinpoint the exact location of PEG attachment on the protein surface.[1]

Novel cleavable linkers, on the other hand, are designed to be stable in circulation but can be selectively cleaved under specific conditions (e.g., changes in pH, presence of a specific enzyme, or a reducing agent).[5][6] This on-demand cleavage allows for the separation of the protein and the PEG moiety, enabling the use of standard analytical techniques like peptide mapping to precisely identify the PEGylation sites.[2]

Linker TypeAdvantagesDisadvantagesKey Applications
Traditional (Non-Cleavable) High in vivo stability, potentially leading to a longer therapeutic effect.[4][7]Difficult to characterize PEGylation sites; can potentially alter protein conformation and activity permanently.Long-acting protein therapeutics where precise site of attachment is less critical.
Novel (Cleavable) Enables precise identification of PEGylation sites; allows for the release of the native protein, potentially restoring full activity.[2][8]Potential for premature cleavage in vivo; requires careful design to ensure stability in circulation.Development of prodrugs; applications requiring detailed structural characterization and understanding of structure-activity relationships.

Experimental Characterization: A Deep Dive into the Methodologies

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of PEGylated proteins. The use of novel cleavable linkers significantly enhances the utility of these methods.

Peptide Mapping for Precise Localization of PEGylation Sites

Peptide mapping is a powerful technique to identify the specific amino acid residues where PEG has been attached.[9][10] The use of cleavable linkers is particularly advantageous for this method. After cleavage of the PEG chain, the protein can be subjected to enzymatic digestion (e.g., with trypsin) to generate a series of peptides. These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the peptide map of the PEGylated protein (after cleavage) to that of the unmodified protein, any modified peptides can be identified, thus revealing the exact PEGylation sites.[2]

Experimental Protocol: Peptide Mapping of a PEGylated Protein with a Cleavable Linker

  • Cleavage of the PEG Linker: Incubate the PEGylated protein under conditions specific to the cleavable linker (e.g., adjust pH, add a specific enzyme or reducing agent).

  • Denaturation, Reduction, and Alkylation: Denature the protein using an agent like guanidine hydrochloride. Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.[10][11]

  • Enzymatic Digestion: Add a protease such as trypsin to the protein solution and incubate at 37°C for a defined period (e.g., 16 hours) to generate peptides.[10]

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes.

    • Flow Rate: 0.2 mL/min.

    • Detection: Monitor the eluting peptides using a mass spectrometer.

  • Data Analysis: Compare the obtained peptide masses and fragmentation patterns to a theoretical digest of the protein to identify the modified peptides.

Workflow for Peptide Mapping of PEGylated Proteins

cluster_0 Sample Preparation cluster_1 Analysis PEG_Protein PEGylated Protein (with cleavable linker) Cleavage Linker Cleavage PEG_Protein->Cleavage Digestion Enzymatic Digestion Cleavage->Digestion LC_MS LC-MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Result Result Data_Analysis->Result Identification of PEGylation Sites

Caption: Workflow for identifying PEGylation sites.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Size and Heterogeneity Assessment

SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, making it ideal for characterizing the heterogeneity of PEGylated proteins.[12][13][14] This method separates molecules based on their hydrodynamic radius and then uses light scattering to determine their molar mass without the need for column calibration with standards.[15] This is particularly important for PEGylated proteins, as their conformation can differ significantly from that of standard protein markers.[15] SEC-MALS can be used to quantify the extent of PEGylation, identify the presence of aggregates, and determine the molar mass of the protein and PEG components in a conjugate.[14][16]

Experimental Protocol: SEC-MALS Analysis of PEGylated Proteins

  • System Setup: An HPLC system equipped with a size-exclusion column, a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.[12]

  • Mobile Phase: A buffer that is compatible with the protein and does not interfere with the detectors (e.g., phosphate-buffered saline).

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration.

  • Injection and Separation: Inject the sample onto the SEC column.

  • Data Acquisition and Analysis:

    • The UV detector will primarily detect the protein component.

    • The RI detector will detect both the protein and the PEG.

    • The MALS detector will measure the light scattered by the eluting molecules.

    • Specialized software is used to analyze the data from all three detectors to calculate the molar mass of the entire conjugate, as well as the individual protein and PEG components.[14]

SEC-MALS Experimental Setup

HPLC HPLC System Pump Injector SEC_Column SEC Column HPLC->SEC_Column Detectors UV Detector MALS Detector RI Detector SEC_Column->Detectors Data_System Data Acquisition System Detectors:uv->Data_System Detectors:mals->Data_System Detectors:ri->Data_System

Caption: Schematic of an SEC-MALS system.

Hydrophobic Interaction Chromatography (HIC) for Separation of PEGylated Isoforms

HIC is a chromatographic technique that separates molecules based on their hydrophobicity. It is particularly useful for separating different PEGylated species, such as mono-, di-, and poly-PEGylated proteins, as the addition of PEG chains can alter the overall hydrophobicity of the protein.

Experimental Protocol: HIC for PEGylated Protein Analysis

  • Column: A column packed with a hydrophobic stationary phase (e.g., butyl or phenyl).

  • Mobile Phase A (High Salt): A buffer containing a high concentration of a salt like ammonium sulfate.

  • Mobile Phase B (Low Salt): The same buffer with a low salt concentration or no salt.

  • Sample Loading: The sample is loaded onto the column in the high-salt buffer, which promotes hydrophobic interactions between the protein and the stationary phase.

  • Elution: A gradient of decreasing salt concentration is used to elute the bound proteins. Proteins with higher hydrophobicity will elute at lower salt concentrations.

  • Detection: The eluting proteins are monitored by UV absorbance.

Principle of Hydrophobic Interaction Chromatography

cluster_0 Loading (High Salt) cluster_1 Elution (Decreasing Salt Gradient) Load_Protein Protein binds to hydrophobic matrix Elute_Protein Protein detaches from matrix as hydrophobicity decreases

Caption: HIC separation principle.

Conclusion

The use of novel, cleavable linkers represents a significant advancement in the field of protein PEGylation. These linkers greatly simplify the analytical characterization process, allowing for a more thorough understanding of the structure-activity relationships of these complex biotherapeutics. By employing a combination of advanced analytical techniques such as peptide mapping, SEC-MALS, and HIC, researchers can gain detailed insights into the degree and sites of PEGylation, as well as the overall heterogeneity of their products. This detailed characterization is crucial for ensuring the safety, efficacy, and quality of PEGylated protein drugs.

References

A Comparative Guide to the In Vivo Performance of Different Length PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of therapeutic and diagnostic agents is critically influenced by their pharmacokinetic and pharmacodynamic profiles. Polyethylene glycol (PEG) linkers are widely employed to enhance these properties, offering improved solubility, stability, and circulation half-life. However, the length of the PEG linker is a crucial parameter that can dramatically alter the in vivo behavior of a conjugated molecule. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to aid in the selection of an optimal linker for specific research applications.

Data Presentation: In Vivo Performance Metrics

The following tables summarize quantitative data from various studies, comparing the in vivo performance of molecules conjugated with different length PEG linkers.

Table 1: Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1][2]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[2]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[2]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[3][4]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[5]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[6]

Table 2: Biodistribution and Targeting

Molecule TypePEG Linker LengthKey Biodistribution/Targeting FindingReference
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaTumor accumulation significantly increased as the PEG-linker length increased.[7][8]
DNA Polyplex2, 5, 10, 20, 30 kDaIncreasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing the lowest liver accumulation (13% of dose).[5]
Antibody-Nanocarrier Conjugates0.65 kDaShowed the best targeting in DC2.4 cell lines.[9][10]
Antibody-Nanocarrier Conjugates5 kDaRequired for specific accumulation in primary bone marrow-derived dendritic cells and splenocytic cDC1s.[9][10]
PSMA InhibitorsPEG4 vs. PEG8Both radiotracers effectively visualized tumors, but PEG size significantly impacted tumor-targeting and pharmacokinetic properties.[11] Longer chains generally improve circulation time.[11][11]

Table 3: Efficacy and Cytotoxicity

Molecule TypePEG Linker LengthKey Efficacy/Cytotoxicity FindingReference
Folate-Linked Liposomal Doxorubicin10 kDaTumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers.[7][8]
Affibody-Drug Conjugate4 kDaCytotoxicity reduced by approximately 6.5-fold compared to no PEG.[1]
Affibody-Drug Conjugate10 kDaCytotoxicity reduced by approximately 22.5-fold compared to no PEG, but the prolonged half-life resulted in the strongest tumor growth inhibition in vivo.[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key in vivo experiments cited in the literature.

1. Pharmacokinetic Analysis

  • Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

  • Animal Model: Typically, mice (e.g., Balb/c or tumor-xenograft models) are used.

  • Procedure:

    • The PEGylated conjugate is administered intravenously (i.v.) via the tail vein at a specified dose (e.g., mg/kg).

    • Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

    • The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA for protein-based conjugates or scintillation counting for radiolabeled conjugates.

    • Pharmacokinetic parameters, including half-life (t½) and Area Under the Curve (AUC), are calculated using software like WinNonlin.[1]

2. Biodistribution Study

  • Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

  • Animal Model: Tumor-xenograft models (e.g., mice bearing NCI-N87 or LNCaP tumors) are commonly used.

  • Procedure:

    • Radiolabeled (e.g., with 68Ga, 111In) or fluorescently-labeled PEGylated conjugates are administered intravenously to tumor-bearing mice.

    • At predetermined time points (e.g., 24h, 48h, 72h), the animals are euthanized.

    • Organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested, weighed, and the radioactivity or fluorescence is measured.

    • The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • For radiolabeled compounds, in vivo imaging techniques like Positron Emission Tomography (PET) can be used for non-invasive, real-time visualization of biodistribution.[3][11]

3. In Vivo Efficacy (Antitumor) Study

  • Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.

  • Animal Model: Tumor-xenograft models are used.

  • Procedure:

    • Mice are inoculated with tumor cells. Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

    • The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) are administered according to a specific dosing schedule (e.g., twice weekly for 3 weeks).

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • The study is concluded when tumors in the control group reach a predetermined maximum size. Efficacy is assessed by comparing the tumor growth inhibition between the different groups.[1][7][8]

Visualizations

Diagram 1: General Workflow for In Vivo Evaluation

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis & Outcome A Formulation of PEG-Conjugate B Characterization (Size, Purity) A->B C Administration to Animal Model (i.v.) B->C D Sample Collection (Blood, Tissues) C->D E In Vivo Imaging (e.g., PET/CT) C->E F Quantification (ELISA, HPLC, Radioactivity) D->F G Data Analysis (PK, Biodistribution, Efficacy) E->G F->G H Performance Comparison G->H

Caption: Workflow for comparing the in vivo performance of PEGylated molecules.

Diagram 2: Impact of PEG Linker Length on In Vivo Fate

G cluster_short Short PEG Linker (<2 kDa) cluster_long Long PEG Linker (>10 kDa) short_peg Short PEG rapid_clear Rapid Blood Clearance short_peg->rapid_clear liver_uptake Higher Liver/ Spleen Uptake short_peg->liver_uptake long_peg Long PEG long_circ Prolonged Circulation long_peg->long_circ stealth Enhanced 'Stealth' Effect long_peg->stealth tumor_acc Increased Tumor Accumulation (EPR) long_peg->tumor_acc G cluster_0 Without PEG / Short PEG cluster_1 With Long PEG Linker NP1 Nanoparticle/ Drug Opsonin Opsonin Proteins NP1->Opsonin Binding Macro1 Macrophage Opsonin->Macro1 Recognition & Clearance NP2 Nanoparticle/ Drug PEG_shield Hydrated PEG Layer Macro2 Macrophage Macro2->PEG_shield Blocked Recognition

References

Safety Operating Guide

Proper Disposal of HOOCCH2O-PEG5-CH2COOtBu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for the chemical compound HOOCCH2O-PEG5-CH2COOtBu, a bifunctional PEG linker commonly used in scientific research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, recognizing its chemical properties as a PEGylated derivative, a carboxylic acid, an ether, and a tert-butyl ester. While polyethylene glycol (PEG) itself is considered biodegradable, the compound's other functional groups necessitate specific handling as chemical waste.

Summary of Disposal Procedures

All disposal procedures should be conducted in accordance with local, state, and federal regulations. The following table summarizes the key disposal steps for this compound.

StepProcedureKey Considerations
1. Waste Identification & Segregation Classify this compound as a chemical waste. Segregate it from other waste streams.Do not mix with incompatible materials. Store in a designated, labeled container.
2. Containerization Use a clearly labeled, leak-proof container compatible with ethers and carboxylic acids.The original container is often suitable. Ensure the label clearly states "Hazardous Waste" and the chemical name.
3. In-Lab Neutralization (Optional) For small quantities, the carboxylic acid group can be neutralized with a dilute base (e.g., sodium bicarbonate) under controlled conditions.This procedure should only be performed by trained personnel in a fume hood. The resulting solution must still be disposed of as chemical waste. Neutralization is not a substitute for proper disposal.
4. Peroxide Formation Prevention Due to the ether linkage, this compound has the potential to form explosive peroxides over time.Date the container upon receipt and upon opening. Dispose of the compound within six months of opening the container.[1][2]
5. Final Disposal Arrange for collection by a licensed chemical waste disposal contractor.Do not dispose of this chemical down the drain or in regular trash. Provide the disposal contractor with the Safety Data Sheet (SDS).

Detailed Disposal Protocols

The proper disposal of this compound requires a multi-step approach, beginning with waste identification and culminating in professional disposal.

1. Waste Identification and Segregation: From the moment it is deemed waste, this compound must be treated as a hazardous chemical. It should be segregated from non-hazardous waste and other chemical waste streams to prevent accidental reactions.

2. Containerization: The waste must be stored in a container that is in good condition and compatible with the chemical. The container must be securely sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. In-Laboratory Neutralization (for the Carboxylic Acid Moiety): For small quantities, the carboxylic acid functionality can be neutralized to a less hazardous salt form. This procedure must be carried out by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Methodology:

    • Dilute the this compound waste with a suitable solvent (e.g., water or an appropriate organic solvent) in a flask equipped with a stirrer.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the stirred mixture.

    • Monitor the pH of the solution. Continue adding the base until the pH is neutral (approximately 7.0).

    • Vent the reaction vessel appropriately, as neutralization may produce gas (carbon dioxide).

    • The resulting neutralized solution must still be collected and disposed of as chemical waste.

4. Managing the Risk of Peroxide Formation: The ether linkages in the PEG chain present a risk of forming explosive peroxides upon exposure to air and light.[1][2]

  • Prevention:

    • Always date containers of this compound upon receipt and upon opening.

    • Store the chemical in a cool, dark, and dry place.

    • It is recommended to dispose of the compound within six months of opening the container to minimize the risk of peroxide formation.[1]

5. Final Disposal: The ultimate disposal of this compound, whether in its original form or after neutralization, must be handled by a licensed and reputable chemical waste disposal company.

  • Procedure:

    • Ensure the waste container is properly labeled and sealed.

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste hauler to schedule a pickup.

    • Provide the waste disposal contractor with a copy of the material's Safety Data Sheet (SDS).

Under no circumstances should this chemical be disposed of in the sanitary sewer or as regular solid waste.[3] While polyethylene glycol is biodegradable, the overall structure and presence of other functional groups in this compound warrant its treatment as a regulated chemical waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Risk Assessment & Optional Treatment cluster_3 Final Disposal Waste Generated Waste Generated Identify as Chemical Waste Identify as Chemical Waste Waste Generated->Identify as Chemical Waste Segregate from other waste Segregate from other waste Identify as Chemical Waste->Segregate from other waste Store in labeled, compatible container Store in labeled, compatible container Segregate from other waste->Store in labeled, compatible container Assess age of compound Assess age of compound Store in labeled, compatible container->Assess age of compound Opened > 6 months? Opened > 6 months? Assess age of compound->Opened > 6 months? Yes Neutralize Carboxylic Acid (Optional) Neutralize Carboxylic Acid (Optional) Assess age of compound->Neutralize Carboxylic Acid (Optional) No Dispose Immediately Dispose Immediately Opened > 6 months?->Dispose Immediately Contact Licensed Waste Contractor Contact Licensed Waste Contractor Neutralize Carboxylic Acid (Optional)->Contact Licensed Waste Contractor Dispose Immediately->Contact Licensed Waste Contractor

Caption: Decision workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.